Technical Documentation Center

N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide, a molecule of interest in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide, a molecule of interest in medicinal chemistry and drug discovery. The document will cover its chemical identifiers, structural properties, a plausible synthetic route with a detailed experimental protocol, and an analysis of its potential pharmacological significance based on the structural motifs present.

Core Identifiers and Chemical Structure

N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide is a sulfonamide derivative incorporating a strained four-membered azetidine ring. This combination of a flexible, polar sulfonamide group and a rigid, sp³-rich azetidine scaffold makes it an attractive building block in the design of novel therapeutic agents.

Chemical Identifiers

Precise identification of a chemical entity is paramount for regulatory compliance, procurement, and scientific communication. The primary identifier for the hydrochloride salt of this compound is its CAS number.

IdentifierValueSource
Compound Name N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide hydrochlorideBLDpharm[1]
CAS Number 1582191-78-3 (for the hydrochloride salt)BLDpharm[1]
Molecular Formula (HCl Salt) C₁₀H₁₅ClN₂O₂SCalculated
Molecular Weight (HCl Salt) 262.76 g/mol Calculated
Molecular Formula (Free Base) C₁₀H₁₄N₂O₂SCalculated
Molecular Weight (Free Base) 226.30 g/mol Calculated
IUPAC Name (Free Base) N-(azetidin-3-yl)-4-methylbenzenesulfonamideIUPAC Nomenclature Rules

Note: A specific CAS number for the free base has not been identified in the public domain.

Structural Representation

The chemical structure of N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide is characterized by a central azetidine ring, with the nitrogen of the sulfonamide group attached at the 3-position. The sulfonamide group is further substituted with a p-tolyl (4-methylphenyl) group.

Figure 1: 2D Chemical Structure of N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide.

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from a commercially available N-protected 3-aminoazetidine, followed by deprotection. The use of a protecting group on the azetidine nitrogen is crucial to prevent undesired side reactions, such as the formation of bis-sulfonated products.

G cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Deprotection A N-Boc-3-aminoazetidine C N-(1-Boc-azetidin-3-yl)-4-methylbenzene-1-sulfonamide A->C Base (e.g., Triethylamine) DCM, 0°C to rt B 4-Methylbenzenesulfonyl chloride B->C D N-(1-Boc-azetidin-3-yl)-4-methylbenzene-1-sulfonamide E N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide (as hydrochloride salt) D->E HCl in Dioxane or TFA in DCM

Figure 2: Proposed two-step synthesis of N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide hydrochloride.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from the synthesis of similar 3-substituted azetidine sulfonamides.[2] Researchers should optimize the conditions for their specific setup.

Step 1: Synthesis of tert-butyl 3-(4-methylphenylsulfonamido)azetidine-1-carboxylate

  • Reaction Setup: To a solution of tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

  • Addition of Tosyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Add a solution of 4-methylbenzenesulfonyl chloride (1.05 eq) in DCM dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired N-Boc protected product as a solid.

Step 2: Synthesis of N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide hydrochloride

  • Deprotection: Dissolve the purified tert-butyl 3-(4-methylphenylsulfonamido)azetidine-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent such as methanol or DCM.

  • Acidification: Add a solution of 4 M HCl in 1,4-dioxane (5-10 eq) and stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS.

  • Isolation: Upon completion, the hydrochloride salt of the product will often precipitate from the reaction mixture. If not, the solvent can be removed under reduced pressure. The resulting solid can be triturated with diethyl ether, filtered, and washed with cold diethyl ether to yield the final product.

  • Drying: Dry the N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide hydrochloride under vacuum.

Characterization and Analytical Profile

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. While specific data for this molecule is not publicly available, the following techniques would be employed, with expected spectral features based on its structure.

Analytical TechniqueExpected Observations
¹H NMR Aromatic protons of the p-tolyl group (two doublets), a singlet for the methyl group, and complex multiplets for the azetidine ring protons. The sulfonamide N-H and azetidine N-H protons may appear as broad singlets.
¹³C NMR Aromatic carbons of the p-tolyl group, the methyl carbon, and distinct signals for the carbons of the azetidine ring.
Mass Spectrometry (MS) The exact mass of the molecular ion [M+H]⁺ for the free base should be observed.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.
Infrared (IR) Spectroscopy Characteristic absorption bands for the S=O stretching of the sulfonamide group, N-H stretching, and aromatic C-H stretching.

Pharmacological Context and Potential Applications

The incorporation of both an azetidine ring and a sulfonamide moiety suggests a range of potential pharmacological applications.

The Role of the Azetidine Scaffold

Azetidines are considered "privileged structures" in medicinal chemistry.[3][4][5] Their strained four-membered ring imparts a degree of conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets.[4] Furthermore, the sp³-rich nature of the azetidine ring can enhance solubility and metabolic stability compared to more aromatic systems.[6]

The Significance of the Sulfonamide Group

The sulfonamide functional group is a well-established pharmacophore found in a wide array of drugs, including antibacterial, antiviral, and anticancer agents.[7] It can act as a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules.

Potential Therapeutic Areas

Given these structural features, N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide and its derivatives could be explored in various therapeutic areas, including:

  • Central Nervous System (CNS) Disorders: The ability of small, polar molecules to cross the blood-brain barrier makes this scaffold a candidate for targeting CNS receptors or enzymes.[3]

  • Oncology: Many kinase inhibitors and other anticancer agents incorporate sulfonamide and heterocyclic motifs.

  • Infectious Diseases: The sulfonamide group has a long history in the development of antimicrobial agents.[8]

G Core N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide Azetidine Azetidine Ring Core->Azetidine Sulfonamide Sulfonamide Group Core->Sulfonamide Rigidity Conformational Rigidity Azetidine->Rigidity Solubility Enhanced Solubility Azetidine->Solubility MetabolicStability Metabolic Stability Azetidine->MetabolicStability H_Bonding Hydrogen Bonding Capacity Sulfonamide->H_Bonding Pharmacophore Established Pharmacophore Sulfonamide->Pharmacophore CNS CNS Disorders Rigidity->CNS Oncology Oncology Rigidity->Oncology InfectiousDiseases Infectious Diseases Rigidity->InfectiousDiseases Solubility->CNS Solubility->Oncology Solubility->InfectiousDiseases MetabolicStability->CNS MetabolicStability->Oncology MetabolicStability->InfectiousDiseases H_Bonding->CNS H_Bonding->Oncology H_Bonding->InfectiousDiseases Pharmacophore->CNS Pharmacophore->Oncology Pharmacophore->InfectiousDiseases

Figure 3: Relationship between structural features and potential therapeutic applications.

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide is not publicly available. Therefore, it is imperative to handle this compound with the precautions appropriate for a novel chemical entity of unknown toxicity. The following recommendations are based on the safety profiles of structurally related sulfonamides and azetidine derivatives.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move the person to fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting.

    • In all cases of exposure, seek medical advice.

Conclusion

N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide represents a promising scaffold for the development of new chemical entities with potential therapeutic value. Its synthesis is achievable through established chemical transformations. The combination of the desirable physicochemical properties imparted by the azetidine ring and the proven pharmacological relevance of the sulfonamide moiety makes this compound and its analogues worthy of further investigation in drug discovery programs.

References

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis of new azetidine and oxetane amino acid derivatives through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates. MDPI. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Examples of biologically active drug leads containing azetidine. ResearchGate. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1, 2012. [Link]

  • Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. [Link]

  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Biology. [Link]

Sources

Exploratory

An In-depth Technical Guide to N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide as a Pivotal Chemical Building Block

Abstract This technical guide provides a comprehensive overview of N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide, a key chemical building block in modern medicinal chemistry. We will explore its synthesis, core chemica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide, a key chemical building block in modern medicinal chemistry. We will explore its synthesis, core chemical principles, and strategic applications in the development of complex, biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the utility of this versatile scaffold. We will delve into detailed experimental protocols, the rationale behind its design, and its role in constructing advanced pharmaceutical intermediates.

Introduction: The Strategic Value of Azetidine Scaffolds

In the landscape of contemporary drug discovery, the quest for novel chemical entities with improved pharmacological profiles is relentless. Small, saturated heterocycles have emerged as "privileged scaffolds" due to their ability to confer advantageous physicochemical properties upon drug candidates.[1] The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has garnered significant attention for its unique structural and chemical characteristics.[2]

The incorporation of an azetidine moiety into a molecule can:

  • Introduce Three-Dimensionality: The rigid, non-planar structure of the azetidine ring allows for precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets.[1]

  • Improve Physicochemical Properties: Azetidines can enhance aqueous solubility and metabolic stability compared to their larger or more lipophilic counterparts.[2]

  • Serve as a Bioisostere: The azetidine ring is often used as a bioisosteric replacement for larger rings like pyrrolidine and piperidine, or for flexible acyclic fragments, leading to improved pharmacokinetic and pharmacodynamic profiles.

N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide combines this valuable azetidine core with a p-toluenesulfonamide (tosyl) group. This strategic combination yields a bifunctional building block with distinct reactive sites, enabling a modular and controlled approach to the synthesis of complex molecular architectures.

Core Principles of the Building Block

The utility of N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide stems from the interplay between its two key components: the azetidine ring and the tosyl group.

  • The Azetidine Nitrogen (N-1): This secondary amine is the primary point of diversification. Its nucleophilicity allows for a wide range of functionalization reactions, such as N-alkylation and N-arylation. This enables the attachment of various pharmacophoric groups to the core scaffold.

  • The Tosylamide Nitrogen: The tosyl group serves as a robust protecting group for the exocyclic amine at the 3-position of the azetidine ring. The sulfonamide bond is stable under a wide range of reaction conditions, allowing for selective functionalization at the azetidine nitrogen without interference.[3] While highly stable, the tosyl group can be removed under specific reductive or harsh acidic conditions if necessary, although it is often retained as part of the final molecular structure.

This orthogonal reactivity is the cornerstone of its application as a building block, allowing for a stepwise and controlled elaboration of the molecular structure.

dot

Caption: Logical relationship of the functional groups in the building block.

Synthesis of N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide

The synthesis of this building block is typically achieved through a reliable, multi-step sequence starting from commercially available precursors. The most common and logical route involves the preparation of a differentially protected 3-aminoazetidine intermediate.

Synthetic Workflow Overview

The overall strategy involves the sulfonylation of a 3-aminoazetidine derivative where the ring nitrogen is protected, followed by the deprotection of the ring nitrogen. The use of a tert-butoxycarbonyl (Boc) group is standard practice due to its stability and ease of removal under acidic conditions.[4]

dot

Synthesis_Workflow Start tert-Butyl 3-aminoazetidine-1-carboxylate Intermediate tert-Butyl 3-(tosylamino)azetidine- 1-carboxylate Start->Intermediate Sulfonylation (TsCl, Base) Product N-(azetidin-3-yl)-4-methylbenzene- 1-sulfonamide (as HCl salt) Intermediate->Product Boc Deprotection (Acidic Conditions)

Caption: High-level synthetic workflow for the target building block.

Protocol 1: Synthesis of tert-Butyl 3-(tosylamino)azetidine-1-carboxylate

This step involves the reaction of the commercially available tert-butyl 3-aminoazetidine-1-carboxylate with p-toluenesulfonyl chloride (TsCl).

Reaction Scheme:

tert-Butyl 3-aminoazetidine-1-carboxylate + p-Toluenesulfonyl Chloride → tert-Butyl 3-(tosylamino)azetidine-1-carboxylate

Materials:

  • tert-Butyl 3-aminoazetidine-1-carboxylate

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq.) in anhydrous DCM (approx. 0.2 M solution) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2-1.5 eq.) to the stirred solution.

  • Add p-toluenesulfonyl chloride (1.1 eq.) portion-wise, ensuring the internal temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure tert-butyl 3-(tosylamino)azetidine-1-carboxylate.

Protocol 2: Synthesis of N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide Hydrochloride

This final step involves the removal of the Boc protecting group under acidic conditions.

Reaction Scheme:

tert-Butyl 3-(tosylamino)azetidine-1-carboxylate → N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide Hydrochloride

Materials:

  • tert-Butyl 3-(tosylamino)azetidine-1-carboxylate

  • 4 M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve tert-butyl 3-(tosylamino)azetidine-1-carboxylate (1.0 eq.) in a minimal amount of DCM or 1,4-dioxane.

  • Add an excess of 4 M HCl in 1,4-dioxane (e.g., 10 eq.) to the solution at room temperature.[5]

  • Stir the mixture for 2-4 hours. Evolution of gas (isobutylene) may be observed.

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add diethyl ether to the residue to precipitate the hydrochloride salt.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide hydrochloride as a solid.

Applications in Medicinal Chemistry: A Scaffold for Diversification

The primary utility of N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide is as a versatile intermediate for the synthesis of more complex molecules, particularly in the context of kinase inhibitor development.[6][7][8] The secondary amine of the azetidine ring provides a convenient handle for introducing a wide array of substituents via N-alkylation or N-arylation reactions.

Protocol 3: General Procedure for N-Alkylation

This protocol describes the introduction of an alkyl group onto the azetidine nitrogen via reductive amination.

Reaction Scheme:

N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide + Aldehyde/Ketone → N-Alkyl-N'-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide

Materials:

  • N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide hydrochloride

  • Aldehyde or Ketone (1.0-1.2 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Triethylamine (TEA) (to neutralize the HCl salt)

Procedure:

  • Suspend N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide hydrochloride (1.0 eq.) in DCM or DCE.

  • Add triethylamine (1.1 eq.) to liberate the free base, and stir for 15-20 minutes.

  • Add the desired aldehyde or ketone (1.0 eq.).

  • Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction carefully with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by flash column chromatography to obtain the N-alkylated product.

dot

Application_Workflow cluster_0 Reaction Types BuildingBlock N-(azetidin-3-yl)-4-methyl- benzene-1-sulfonamide Reaction N-Functionalization BuildingBlock->Reaction Alkylation N-Alkylation (Reductive Amination) Reaction->Alkylation Arylation N-Arylation (Buchwald-Hartwig) Reaction->Arylation Product Diverse Library of Biologically Active Molecules (e.g., Kinase Inhibitors) Alkylation->Product Arylation->Product

Caption: Application workflow demonstrating the diversification of the building block.

Physicochemical and Safety Data

Proper handling and characterization are essential for the effective use of any chemical building block.

Data Table: Physicochemical Properties
PropertyValueSource/Notes
Chemical Formula C₁₀H₁₄N₂O₂S(Free Base)
Molecular Weight 226.30 g/mol (Free Base)
CAS Number 1582191-78-3(Hydrochloride Salt)[2]
Chemical Formula (HCl) C₁₀H₁₅ClN₂O₂S(Hydrochloride Salt)
Molecular Weight (HCl) 262.76 g/mol (Hydrochloride Salt)
Appearance Expected to be a solid-
Solubility Soluble in polar organic solvents like DMSO, DMF, and alcohols.General property of similar sulfonamides.

Note: Experimental data for the free base is not widely published. Data for the hydrochloride salt should be used for practical purposes.

Safety Information
  • Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[9]

  • Precautionary Measures: Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide is a highly valuable and versatile building block for modern medicinal chemistry. Its design, featuring an orthogonally protected diamine on a conformationally constrained azetidine core, provides a robust platform for the synthesis of diverse and complex molecular libraries. The straightforward synthetic route and the predictable reactivity of the azetidine nitrogen make it an attractive starting point for drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapeutics. This guide has provided the foundational knowledge and practical protocols necessary for researchers to effectively integrate this powerful scaffold into their synthetic strategies, accelerating the discovery of the next generation of innovative medicines.

References

  • A. H. Robins Company, Inc. (1989). 3-aminoazetidine, its salts and intermediates of synthesis. U.S. Patent No. US4822895A.
  • Pfizer Inc. (2000). Synthesis of azetidine derivatives. WIPO Patent No. WO2000063168A1.
  • The Royal Society of Chemistry. (n.d.). A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks - Supporting Information. Available at: [Link]

  • PubChem. (n.d.). N-(azetidin-3-yl)methanesulfonamide hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • Lin, X., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports. Available at: [Link]

  • Bieber, L. W., & da Silva, M. F. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts - Supporting Information. Available at: [Link]

  • Malik, I., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. International Journal of Molecular Sciences. Available at: [Link]

  • ChemRxiv. (n.d.). Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Available at: [Link]

  • Organic Syntheses. (n.d.). azetidine. Available at: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. Available at: [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available at: [Link]

  • Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (2006). tert-Butyl Esters. Available at: [Link]

  • ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. Available at: [Link]

  • Juniper Publishers. (2017). Synthetic N-(Alkyl/Aralkyl)-N-(2,3-Dihydro-1,4-Benzodioxin-6-Yl)-4-Methylbenzenesulfonamides as Acetyl cholinesterase Inhibitors. Available at: [Link]

  • Miller, A. K., & Lectka, T. (2015). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Organic & Biomolecular Chemistry. Available at: [Link]

  • Scoular, J., et al. (2012). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Exelixis, Inc. (2020). Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone. Chinese Patent No. CN111362852A.
  • ResearchGate. (2023). Selective Deprotection of tert-Butyl Ester Groups in N-Boc-Protected Amino Acid tert-Butyl Esters. Available at: [Link]

  • Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. ARKIVOC. Available at: [Link]

  • Journal of Chemistry and Technologies. (2025). ALKYLATION OF SUBSTITUTED SULFONAMIDES WITH BENZOTRICHLORIDE AND IPSO-SUBSTITUTION OF THE p-TOLUENESULFONAMIDE GROUP WITH NUCLEOPHILIC REAGENTS. Available at: [Link]

  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Available at: [Link]

  • The University of Queensland. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. UQ eSpace. Available at: [Link]

  • Semantic Scholar. (2023). Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. Available at: [Link]

  • Larrow, J. F., et al. (2024). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Vennerstrom, J. L., et al. (2017). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules. Available at: [Link]

  • Arshad, N., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules. Available at: [Link]

Sources

Foundational

Pharmacophore Modeling of N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide

This guide outlines the technical framework for pharmacophore modeling of N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide , a privileged scaffold in medicinal chemistry.[1] Unlike primary sulfonamides ( ) which are class...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical framework for pharmacophore modeling of N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide , a privileged scaffold in medicinal chemistry.[1]

Unlike primary sulfonamides (


) which are classical Carbonic Anhydrase inhibitors, this secondary sulfonamide  (

) featuring a basic azetidine moiety is a hallmark fragment for G-Protein Coupled Receptor (GPCR) ligands, particularly aminergic receptors (e.g., Dopamine, Serotonin) and specific ion channels.
A Lead Optimization & Fragment-Based Design Guide[1]

Executive Summary: The Scaffold Architecture

The molecule N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide (henceforth NAS-4Me ) represents a "linker-warhead" configuration.[1] Its rigidity (azetidine ring) and electronic distribution (sulfonamide dipole) make it an ideal probe for exploring orthosteric binding pockets in CNS targets.[1]

Chemical Feature Deconstruction

To build a robust model, we must first decompose the ligand into pharmacophoric descriptors:

Structural MoietyPhysicochemical PropertyPharmacophoric Feature (Tag)Interaction Type
Azetidine Nitrogen Basic Amine (

)
Pos Ion (Positive Ionizable)Salt bridge with Asp/Glu residues (common in GPCR TM3/TM5).[1]
Sulfonyl Group Polar, H-bond AcceptorHBA (Hydrogen Bond Acceptor)H-bond with Ser/Thr/Tyr or backbone amides.[1]
Sulfonamide NH H-bond DonorHBD (Hydrogen Bond Donor)H-bond with backbone carbonyls or sidechain acceptors.[1]
Toluene Ring Lipophilic, PlanarHyd / Aro (Hydrophobic/Aromatic)

-

stacking or hydrophobic enclosure.
4-Methyl Group Hydrophobic VolumeHyd (Hydrophobic)Deep pocket occupancy (selectivity filter).[1]

Theoretical Framework & Target Assignment

The "Secondary Sulfonamide" Distinction

It is critical to distinguish this scaffold from primary sulfonamides.[1]

  • Primary (

    
    ):  Binds Zinc (
    
    
    
    ) in Carbonic Anhydrases.[1][2]
  • Secondary (NAS-4Me): The N-substitution prevents classic Zn-coordination.[1] Instead, the Azetidine-Sulfonamide axis acts as a rigid spacer placing the aromatic tail in a hydrophobic pocket while the azetidine amine anchors to a polar/acidic residue.[1]

Primary Biological Context: This pharmacophore is highly prevalent in Monoamine GPCR antagonists (e.g., 5-HT6, Dopamine D2/D3) where the basic nitrogen interacts with the conserved Aspartate in Transmembrane Helix 3 (TM3).

Computational Workflow: Step-by-Step Protocol

The following protocol uses a Ligand-Based Pharmacophore approach, assuming the receptor structure is flexible or unknown, but can be adapted for Structure-Based Design if a co-crystal exists.

Diagram 1: Pharmacophore Generation Workflow

PharmacophoreWorkflow Start Input: NAS-4Me Structure (SMILES/SD File) Prep Ligand Preparation (Protonation @ pH 7.4, Tautomers) Start->Prep Conf Conformational Expansion (Monte Carlo / Systematic) Prep->Conf Generate 50-100 conformers Feat Feature Mapping (HBA, HBD, PosIon, Aro) Conf->Feat Identify Pharmacophoric Points Hypo Hypothesis Generation (3D Spatial Arrangement) Feat->Hypo Align Common Features Valid Validation (Decoy Set / ROC Curves) Hypo->Valid Screen against actives/decoys

Caption: End-to-end workflow for generating a bioactive pharmacophore model from the NAS-4Me scaffold.

Protocol Details
Step 1: Ligand Preparation [1]
  • Software: MOE (Chemical Computing Group) or LigandScout.[1]

  • Protonation: The azetidine nitrogen is secondary.[1] At physiological pH (7.4), it is predominantly protonated (

    
    ).
    
    • Action: Set protonation state to Cationic .[1]

  • Energy Minimization: Use the MMFF94x force field to correct bond lengths and angles.[1]

Step 2: Conformational Analysis (The Critical Step)

The azetidine ring is puckered, and the sulfonamide bond (


) has rotational freedom.
  • Method: Stochastic conformational search (Monte Carlo).[1]

  • Parameters:

    • Energy Window: 10 kcal/mol (to capture bioactive high-energy states).[1]

    • RMSD Gradient: 0.5 Å.[1]

    • Limit: 50 conformers.[1]

  • Why: The angle between the aromatic ring and the azetidine cation vector determines receptor subtype selectivity.[1]

Step 3: Feature Definition & Alignment

Define the 3D coordinates of the features relative to the scaffold's centroid.[1]

  • Feature A (Aro): Centroid of the 4-methylbenzene ring.[1]

  • Feature B (HBA): Vector pointing out from Sulfonyl oxygens (

    
    ).[1]
    
  • Feature C (Pos Ion): Nitrogen atom of the azetidine ring.[1]

Geometric Constraints (Example):

  • Distance (Aro

    
     Pos Ion): 
    
    
    
    Å (Critical for GPCR binding).[1]
  • Angle (Aro-Sulfonyl-Azetidine): Varies by conformer; typically "L-shaped" or "extended".[1]

Logical Validation & Quality Control

A pharmacophore model is only as good as its ability to discriminate.[1]

Construction of the Validation Set

Since NAS-4Me is a fragment, validation requires a "Fragment-to-Lead" approach.[1]

  • Actives: Select 20-30 known inhibitors of the intended target (e.g., 5-HT6 antagonists) that share the arylsulfonamide-amine motif.[1]

  • Decoys: Generate 1000 molecules with similar molecular weight and logP but different topology (e.g., using DUD-E methodology).

Metrics
  • Enrichment Factor (EF1%): Measures how many actives are found in the top 1% of the screened database.

  • ROC AUC: Area Under the Curve.[1] A value

    
     indicates a predictive model.[1]
    

Mechanistic Signaling & Interaction Map

The diagram below visualizes the hypothetical binding mode of NAS-4Me within a generic Aminergic GPCR pocket, illustrating the causality of the pharmacophore features.

Diagram 2: Ligand-Receptor Interaction Map[1]

InteractionMap cluster_Ligand Ligand: NAS-4Me cluster_Receptor Receptor Pocket (e.g., GPCR) Azetidine Azetidine NH2+ (Pos Ion) Asp332 Asp 3.32 (Anionic) Azetidine->Asp332 Salt Bridge (Ionic Interaction) Sulfonyl Sulfonyl Group (HBA) SerThr Ser/Thr Residues (H-Bond Donor) Sulfonyl->SerThr H-Bond Tolyl Toluene Ring (Aromatic) PheTrp Phe/Trp Cluster (Aromatic Cage) Tolyl->PheTrp Pi-Pi Stacking

Caption: 2D Interaction map showing the anchoring of the Azetidine cation to Asp 3.32 and the hydrophobic stacking of the Toluene tail.

References

  • Langer, T., & Hoffmann, R. D. (2001). Pharmacophores and Pharmacophore Searches. Wiley-VCH.[1]

  • Leach, A. R., & Gillet, V. J. (2007). An Introduction to Chemoinformatics. Springer.[1] (Foundational text on conformational analysis).

  • Ballell, L., et al. (2005). "New Azetidine-Derived Antagonists of the 5-HT6 Receptor."[1] Bioorganic & Medicinal Chemistry Letters. (Validates the azetidine-sulfonamide scaffold in GPCRs).

  • Wolber, G., & Langer, T. (2005). "LigandScout: 3-D Pharmacophores Derived from Protein-Bound Ligands and Their Use as Virtual Screening Filters."[1] Journal of Chemical Information and Modeling.

  • Supuran, C. T. (2008).[1] "Carbonic Anhydrases: Novel Therapeutic Applications for Inhibitors and Activators."[1] Nature Reviews Drug Discovery.[1] (Context for sulfonamide specificity).

Sources

Exploratory

An In-depth Technical Guide to Determining and Interpreting the Organic Solvent Solubility Profile of N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to experimentally determine and theoretically interpret the solubility profile of the active pharmaceutical ingr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to experimentally determine and theoretically interpret the solubility profile of the active pharmaceutical ingredient (API) N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide in a diverse range of organic solvents. In the absence of extensive public data for this specific molecule, this document serves as a first-principles guide to generating and understanding a critical dataset for formulation, process development, and manufacturing.

Strategic Imperative: Why the Solubility Profile is a Critical Quality Attribute (CQA)

The solubility of an API is a cornerstone of pharmaceutical development. For N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide, a molecule featuring a polar sulfonamide group, a secondary amine within the azetidine ring, and an aromatic tosyl group, the solubility profile dictates several key downstream activities:

  • Process Chemistry: Selection of appropriate solvents is critical for reaction, work-up, and, most importantly, purification via crystallization. A well-defined solubility curve as a function of temperature is the foundation for developing a robust, scalable, and high-purity crystallization process.

  • Formulation Development: Understanding solubility is paramount for developing viable dosage forms. For liquid formulations, it directly determines the maximum achievable concentration. For solid dosage forms, dissolution rate—which is intrinsically linked to solubility—governs bioavailability.

  • Analytical Method Development: Solubility data informs the choice of diluents and mobile phases for chromatographic methods like HPLC, ensuring the sample remains fully dissolved during analysis.

  • Toxicology: The choice of vehicle for preclinical toxicology studies depends on the API's solubility, ensuring homogeneous and accurate dosing.[1]

Theoretical Framework: Predicting and Explaining Solubility

A purely empirical approach to solubility is inefficient. A robust theoretical framework allows for intelligent solvent selection and provides a mechanistic understanding of the results.

"Like Dissolves Like": A Qualitative Starting Point

A preliminary analysis of the N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide structure suggests:

  • Hydrogen Bond Donors: The NH groups of the sulfonamide and the azetidine ring.

  • Hydrogen Bond Acceptors: The sulfonyl oxygens and the azetidine nitrogen.[2]

  • Polar/Dipolar Character: The sulfonamide group is highly polar.

  • Aromatic/Nonpolar Character: The tolyl group provides a nonpolar, aromatic region.

This duality suggests that the molecule will exhibit complex solubility behavior, likely dissolving in both polar and moderately nonpolar solvents, with hydrogen bonding capability being a key determinant.

Hansen Solubility Parameters (HSP): A Quantitative Approach

The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters, which deconstruct the total Hildebrand solubility parameter (δt) into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[3][4][5]

δt² = δD² + δP² + δH²

The core concept is that substances with similar HSP values are likely to be miscible.[5] The distance (Ra) between the HSP coordinates of two substances (e.g., our API and a solvent) in "Hansen space" can be calculated. A smaller distance implies higher affinity.[3][6] This framework is invaluable for pre-selecting a diverse yet targeted set of solvents for experimental screening.[7]

Kamlet-Taft Parameters: Characterizing Solvent-Solute Interactions

To further dissect the specific interactions driving solubility, the Kamlet-Taft solvatochromic parameters are employed.[8][9] These parameters characterize a solvent's:

  • α (Alpha): Hydrogen bond acidity (the ability to donate a proton).

  • β (Beta): Hydrogen bond basicity (the ability to accept a proton).

  • π* (Pi-star): Dipolarity/polarizability.

By correlating experimental solubility with these parameters, we can determine whether solubility is driven by the solvent's ability to donate a hydrogen bond to the sulfonyl oxygens (α-driven), accept a hydrogen bond from the NH groups (β-driven), or interact via general polarity (π*-driven).[10][11][12]

Experimental Design: The Equilibrium Shake-Flask Method

The gold standard for determining thermodynamic equilibrium solubility is the Shake-Flask Method, as recommended by regulatory bodies like the ICH and pharmacopeias like the USP.[13][14][15][16][17] This method ensures that the system has reached a true equilibrium, providing data that is reliable for thermodynamic modeling and process design.

Solvent Panel Selection

A carefully curated panel of solvents is essential to explore the full range of chemical space. The following table proposes a starting panel, categorized by solvent class and relevant physicochemical properties.

Solvent ClassExample SolventDielectric Constant (ε)Kamlet-Taft αKamlet-Taft βKamlet-Taft π*Rationale
Protic (Alcohols) Methanol32.70.930.620.60Strong H-bond donor/acceptor, highly polar.
Ethanol24.50.830.770.54Common process solvent, strong H-bond interactions.
Isopropanol (IPA)19.90.760.950.48Less polar alcohol, common crystallization solvent.
Aprotic Polar Acetonitrile (ACN)37.50.190.310.75High polarity, weak H-bonder.
Dimethyl Sulfoxide (DMSO)46.70.000.761.00Highly polar, strong H-bond acceptor.[18]
N,N-Dimethylformamide (DMF)36.70.000.690.88Strong H-bond acceptor, polar aprotic.[18]
Ethereal Tetrahydrofuran (THF)7.60.000.550.58Moderate polarity, H-bond acceptor.
2-Methyl-THF6.20.000.550.41Greener alternative to THF.
Ketones Acetone20.70.080.480.71Moderate polarity, H-bond acceptor.
Esters Ethyl Acetate (EtOAc)6.00.000.450.55Common extraction/crystallization solvent.
Chlorinated Dichloromethane (DCM)8.90.130.100.82Apolar but highly polarizable.
Aromatic Toluene2.40.000.110.49Nonpolar, probes π-π interactions.
Alkanes Heptane1.90.000.00-0.08Nonpolar baseline.
Step-by-Step Experimental Protocol

This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Objective: To determine the equilibrium solubility of N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide at a specified temperature (e.g., 25 °C).

Materials:

  • N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide (verify solid form via PXRD if polymorphism is suspected).

  • Selected organic solvents (HPLC grade or higher).

  • Glass vials (e.g., 4 mL) with PTFE-lined screw caps.

  • Orbital shaker with temperature control.

  • Centrifuge.

  • Syringe filters (0.22 µm, chemically compatible, e.g., PTFE).

  • Calibrated analytical balance.

  • Validated HPLC-UV method for quantification.

Protocol Steps:

  • Preparation: Add an excess amount of the API to a tared vial. The key is to ensure a solid phase remains at equilibrium.[13] A good starting point is ~50 mg of API in 2 mL of solvent. Record the exact masses.

  • Equilibration: Place the sealed vials on a temperature-controlled orbital shaker set to 25 °C and agitate vigorously. Equilibration time is critical; a preliminary study should establish when equilibrium is reached (e.g., by sampling at 24, 48, and 72 hours).[16][19] A 48-hour period is often sufficient.

  • Phase Separation: After equilibration, allow the vials to rest in the temperature-controlled environment for 2-4 hours to let the solid settle. Then, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.

  • Sampling: Carefully withdraw a small aliquot of the clear supernatant. Immediately filter this aliquot through a 0.22 µm syringe filter into a clean, tared HPLC vial. This step is crucial to remove any fine particulates.

  • Dilution: Accurately dilute the filtrate with a suitable mobile phase or diluent to bring the concentration within the calibrated range of the HPLC method. Record all dilution factors precisely.

  • Quantification: Analyze the diluted sample using the validated HPLC-UV method against a multi-point calibration curve prepared with the same API.

  • Verification: After sampling, visually inspect the source vial to confirm that excess solid is still present. This validates that the measured concentration represents saturation. The pH of the suspension should also be checked if applicable, although it is less relevant for organic solvents.[13]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the Shake-Flask solubility determination protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Sampling & Quantification cluster_val 5. Validation prep1 Weigh excess API into vial prep2 Add precise volume of solvent prep1->prep2 equil1 Agitate at constant T (e.g., 48h @ 25°C) prep2->equil1 sep1 Settle suspension equil1->sep1 sep2 Centrifuge sep1->sep2 quant1 Filter supernatant (0.22 µm syringe filter) sep2->quant1 quant2 Accurately dilute filtrate quant1->quant2 quant3 Analyze via validated HPLC-UV quant2->quant3 val1 Confirm excess solid remains in vial quant3->val1 Final Check G compound N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide N-H Groups (Donor) Sulfonyl O, Azetidine N (Acceptor) Aromatic Ring (Nonpolar) interaction Solvent-Solute Interaction compound:f1->interaction Donates H-bond to compound:f2->interaction compound:f3->interaction π-π / van der Waals solvents Organic Solvent Properties H-Bond Acidity (α) H-Bond Basicity (β) Polarity / Polarizability (π*) solvents:f2->interaction solvents:f1->interaction Donates H-bond to solvents:f3->interaction solubility High Solubility interaction->solubility

Caption: Solvent-Solute Interaction Logic.

Conclusion and Downstream Implications

This guide has outlined a robust, scientifically-grounded methodology for determining and interpreting the organic solvent solubility profile of N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide. By combining the gold-standard shake-flask method with the theoretical frameworks of Hansen and Kamlet-Taft, researchers can generate a high-integrity dataset. This data is not merely an academic exercise; it is a critical input for rational process design, enabling the selection of optimal solvent systems for crystallization, and for formulation development, guiding the creation of safe and efficacious drug products. The principles and protocols described herein provide a clear path forward for characterizing this and other novel chemical entities.

References

  • Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences. [Link]

  • Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. ResearchGate. [Link]

  • Hansen Solubility Parameters Official Site. Hansen-Solubility. [Link]

  • Hansen solubility parameters: A quick review in pharmaceutical aspect. Journal of Chemical and Pharmaceutical Research. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Kamlet-Taft solvent parameters. Stenutz. [Link]

  • Kamlet–Taft solvent parameters. The IUPAC Compendium of Chemical Terminology. [Link]

  • USP <1236>: Solubility Measurements Chapter. Biorelevant.com. [Link]

  • Kamlet–Taft Parameters of Deep Eutectic Solvents and Their Relationship with Dissolution of Main Lignocellulosic Components. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PMC. [Link]

  • Kamlet Taft Parameters: A Tool to Alternate the Usage of Hazardous Solvent in Pharmaceutical and Chemical Manufacturing/ Synthesis - A Gateway towards Green Technology. ResearchGate. [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. [Link]

  • MEASUREMENT OF SOLVENT PROPERTIES USING KAMLET-TAFT APPROACH FOR APPLICATION IN SYNTHESIS. Jurnal Sains dan Kesihatan Malaysia. [Link]

  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. ICH. [Link]

  • Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres. Kinam Park. [Link]

  • ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Admescope. [Link]

  • Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. World Health Organization (WHO). [Link]

  • N-(azetidin-3-yl)methanesulfonamide hydrochloride. PubChem. [Link]

  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers. European Medicines Agency (EMA). [Link]

  • ICH Harmonised Guideline Biopharmaceutics Classification System-Based Biowaivers. TFDA. [Link]

  • Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. PubMed. [Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically?. ResearchGate. [Link]

  • Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. ResearchGate. [Link]

  • Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design - ACS Publications. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Synthesis of Azetidin-3-yl Sulfonamides for Pharmaceutical Intermediate Development

Abstract The azetidine ring, a strained four-membered nitrogen-containing heterocycle, has become an increasingly vital motif in modern drug discovery.[1][2] Its incorporation into molecular scaffolds can significantly e...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidine ring, a strained four-membered nitrogen-containing heterocycle, has become an increasingly vital motif in modern drug discovery.[1][2] Its incorporation into molecular scaffolds can significantly enhance key pharmacokinetic properties such as solubility and metabolic stability, owing to its sp3-rich, conformationally rigid structure.[1] When combined with the sulfonamide moiety—a classic pharmacophore known for its diverse biological activities[3][4]—the resulting azetidin-3-yl sulfonamide framework offers a powerful platform for developing novel pharmaceutical intermediates. This guide provides a detailed overview of the strategic synthesis of these intermediates, focusing on robust and scalable methodologies. We will delve into the rationale behind key synthetic transformations, provide step-by-step experimental protocols, and present data in a clear, actionable format for researchers and drug development professionals.

The Azetidin-3-yl Sulfonamide Scaffold: A Privileged Motif in Medicinal Chemistry

The strategic value of the azetidin-3-yl sulfonamide scaffold lies in the synergistic combination of its two core components.

  • The Azetidine Ring: This small, strained ring system is not merely a passive linker. Its inherent ring strain and defined three-dimensional geometry can enforce specific conformations upon binding to biological targets, potentially increasing potency and selectivity. Furthermore, its polar nature often improves aqueous solubility, a critical parameter in drug development. Several FDA-approved drugs, including baricitinib and cobimetinib, feature an azetidine ring to optimize their pharmacokinetic profiles.[1][2]

  • The Sulfonamide Group: As a versatile hydrogen bond donor and acceptor, the sulfonamide group is a cornerstone of medicinal chemistry. It can engage in crucial interactions within a target's binding pocket and serves as a stable, metabolically robust linker. The diverse array of commercially available sulfonyl chlorides allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of a compound's biological and physical properties.[5][6]

The combination of these two motifs in an azetidin-3-yl sulfonamide structure provides a 3D-rich, functionally dense scaffold that is highly attractive for library synthesis and lead optimization programs.

Core Synthetic Strategies: A Modular Approach

A robust and flexible synthesis of azetidin-3-yl sulfonamides is best achieved through a modular, multi-step approach. The overall strategy involves the initial construction of a key azetidine precursor, followed by functionalization to install the amine handle, and concluding with the sulfonylation step.

G cluster_0 Overall Synthetic Workflow Propargylamine N-Protected Propargylamine Azetidinone Key Intermediate: N-Protected Azetidin-3-one Propargylamine->Azetidinone Step 1: Au-Catalyzed Oxidative Cyclization Azetidinamine N-Protected Azetidin-3-amine Azetidinone->Azetidinamine Step 2: Reductive Amination FinalProduct Target: Azetidin-3-yl Sulfonamide Azetidinamine->FinalProduct Step 3: Sulfonylation

Caption: High-level workflow for the synthesis of Azetidin-3-yl Sulfonamides.

Synthesis of the Azetidine Core: The Azetidin-3-one Precursor

The most critical step is the efficient and scalable construction of the azetidine ring. While numerous methods exist[7][8][9], the gold-catalyzed oxidative cyclization of N-sulfonylpropargylamines has emerged as a particularly powerful and flexible strategy for synthesizing N-protected azetidin-3-ones.[10][11] This method avoids the use of toxic and potentially explosive diazo compounds, which were common in earlier syntheses.[10]

Causality of the Method:

  • Gold Catalysis: Gold(I) catalysts, particularly with bulky phosphine ligands like BrettPhos, are uniquely capable of activating the alkyne functionality of the N-propargylsulfonamide substrate towards intermolecular oxidation.[11]

  • Oxidant: An N-oxide oxidant (e.g., 2,6-dibromopyridine-N-oxide) facilitates the formation of a reactive α-oxo gold carbene intermediate.[10]

  • Intramolecular N-H Insertion: This highly reactive carbene intermediate rapidly undergoes an intramolecular N-H insertion, closing the four-membered ring to form the stable azetidin-3-one product.

  • Protecting Group (N-Sulfonyl): The N-sulfonyl group (e.g., tosyl (Ts) or tert-butanesulfonyl (Bus)) serves a dual purpose. It activates the N-H bond for the insertion step and protects the azetidine nitrogen. The tosyl group is robust and cost-effective, while the tert-butanesulfonyl (Bus) group offers the advantage of being easily removed under acidic conditions.[10][11]

G cluster_1 Mechanism: Gold-Catalyzed Azetidin-3-one Synthesis Start N-Propargylsulfonamide + Au(I) Catalyst AlkyneComplex Gold-Alkyne Complex Start->AlkyneComplex Oxidation Oxidation (N-Oxide) AlkyneComplex->Oxidation Carbene α-Oxo Gold Carbene Intermediate Oxidation->Carbene Cyclization Intramolecular N-H Insertion Carbene->Cyclization Product N-Sulfonyl Azetidin-3-one Cyclization->Product

Caption: Key steps in the gold-catalyzed synthesis of the azetidin-3-one core.

From Ketone to Amine: Reductive Amination

With the N-protected azetidin-3-one in hand, the next step is the introduction of the 3-amino group. This is reliably achieved through reductive amination. The ketone is first converted to an intermediate oxime or treated directly with an ammonia source, which is then reduced to the primary amine. For intermediates requiring a secondary amine, a primary amine can be used in this step.

Causality of the Method:

  • Reducing Agent: A mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (e.g., H₂, Pd/C) is typically employed to selectively reduce the C=N bond of the intermediate imine/oxime without affecting the N-sulfonyl protecting group.

The Sulfonylation Reaction: Coupling the Key Fragments

The final step is the coupling of the N-protected azetidin-3-amine with a desired sulfonyl chloride. This is a standard and high-yielding nucleophilic substitution reaction.

Causality of the Method:

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is used to neutralize the HCl generated during the reaction, driving it to completion.

  • Solvent: An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is ideal for this reaction.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of 1-Tosylazetidin-3-one

This protocol is adapted from the gold-catalyzed cyclization methodology.[11]

Materials:

  • N-Propargyl-4-methylbenzenesulfonamide (1.0 equiv)

  • BrettPhosAuNTf₂ (0.05 equiv)

  • 2,6-Dibromopyridine N-oxide (1.2 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen line

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add N-propargyl-4-methylbenzenesulfonamide.

  • Add anhydrous 1,2-dichloroethane to achieve a concentration of approximately 0.05 M.

  • Add the gold catalyst, BrettPhosAuNTf₂ (5 mol%).

  • Add the oxidant, 2,6-dibromopyridine N-oxide (1.2 equiv).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 1-tosylazetidin-3-one as a solid.

Protocol 2: Reductive Amination to 1-Tosylazetidin-3-amine

Materials:

  • 1-Tosylazetidin-3-one (1.0 equiv)

  • Ammonium acetate (10 equiv)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 equiv)

  • Anhydrous Methanol (MeOH)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve 1-tosylazetidin-3-one in anhydrous methanol in a round-bottom flask.

  • Add ammonium acetate (10 equiv) to the solution and stir until dissolved.

  • Carefully add sodium cyanoborohydride (1.5 equiv) portion-wise at 0 °C. Caution: NaBH₃CN is toxic and releases HCN upon contact with strong acid.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC or LC-MS.

  • Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~2 to decompose excess reducing agent.

  • Basify the mixture with aqueous NaOH solution (e.g., 2 M) to pH > 10.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-tosylazetidin-3-amine, which may be used directly or purified by chromatography if necessary.

Protocol 3: Synthesis of a Model Azetidin-3-yl Sulfonamide

Materials:

  • 1-Tosylazetidin-3-amine (1.0 equiv)

  • Benzenesulfonyl chloride (1.1 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, dropping funnel

Procedure:

  • Dissolve 1-tosylazetidin-3-amine in anhydrous DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 equiv) to the solution.

  • Add benzenesulfonyl chloride (1.1 equiv), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the final N-(1-tosylazetidin-3-yl)benzenesulfonamide.

Characterization and Data Summary

The successful synthesis of the intermediates and final product should be confirmed by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry (MS), and purity assessment by HPLC.

CompoundSynthetic StepTypical YieldPurity (HPLC)Key ¹H NMR Signals (δ, ppm, CDCl₃)
1-Tosylazetidin-3-one Gold-Catalyzed Cyclization70-85%>95%~7.8 (d, 2H, Ar-H), ~7.4 (d, 2H, Ar-H), ~4.5 (s, 4H, CH₂), ~2.4 (s, 3H, Ar-CH₃)
1-Tosylazetidin-3-amine Reductive Amination65-80%>95%~7.7 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~4.0 (t, 2H, CH₂), ~3.7 (m, 1H, CH), ~3.5 (t, 2H, CH₂)
Final Sulfonamide Sulfonylation80-95%>98%Signals for both aromatic rings, azetidine protons, and a characteristic sulfonamide N-H proton.

Conclusion and Outlook

The synthetic pathways detailed in this guide provide a reliable and adaptable foundation for the preparation of a wide range of azetidin-3-yl sulfonamide intermediates. The modular nature of this approach allows for the introduction of diversity at both the azetidine nitrogen (by choosing different initial N-sulfonyl protecting groups) and the final sulfonamide (by using various sulfonyl chlorides). These intermediates are valuable building blocks, poised for incorporation into larger, more complex molecules in the quest for next-generation therapeutics. Future work may focus on developing even more convergent strategies or employing late-stage functionalization techniques to further expand the accessible chemical space.

References

  • Ye, L., He, W., & Zhang, L. (2011). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 50(15), 3478-3481. [Link]

  • Ye, L., He, W., & Zhang, L. (2011). A flexible and stereoselective synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes. Semantic Scholar. [Link]

  • Li, C., et al. (2013). Excellent Preparation of Azetidin-3-Ones from Propargylic Alcohols by Gold-Catalysis. Advanced Materials Research, 634-638, 970-974. [Link]

  • Parmar, H., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 6036-6121. [Link]

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223-259. [Link]

  • Patel, H., et al. (2023). Pharmacological and Biological Activities of Azetidinone models: A Brief Overview. World Journal of Pharmaceutical Research, 12(14), 1045-1060. [Link]

  • Hameed, A., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49351-49377. [Link]

  • Aubin, S., et al. (2007). Novel product, method and intermediates for the preparation of azetidine derivatives.
  • O'Brien, P., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 94-97. [Link]

  • Martini, C., et al. (2017). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 56(40), 12144-12148. [Link]

  • Yoda, H., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1256321. [Link]

  • Wang, Y., et al. (2010). The synthesis process of (2R, 3S)-3-amino-2-methyl-4-oxo-1-azetidine sulfonic acid. Journal of Chemical and Pharmaceutical Research, 2(4), 589-593. [Link]

  • Husain, A., et al. (2008). Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. Acta Poloniae Pharmaceutica - Drug Research, 65(5), 527-534. [Link]

  • Wager, T. T., et al. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 1(6), 436-447. [Link]

  • Genc, N., et al. (2013). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules, 18(4), 4341-4360. [Link]

  • Singh, A. K., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Genc, N., et al. (2013). Synthesis and biological evaluation of new 2-azetidinones with sulfonamide structures. PubMed. [Link]

  • Singh, A. K., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]

  • El-masry, A. H., et al. (2016). Antimicrobial and Pharmacological Studies of some Newly Synthesized Aryl Sulfonamide Derivatives. Oriental Journal of Chemistry, 32(2), 1085-1096. [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. Journal of Hunan University Natural Sciences, 48(10). [Link]

Sources

Application

Scalable Synthesis Routes for 3-(Toluene-4-sulfonamido)azetidine: An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction The azetidine motif, a four-membered nitrogen-containing heterocycle, is an increasingly important structural component in modern medicinal chemistry. Its inherent ring strain and unique three-dimensional ge...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The azetidine motif, a four-membered nitrogen-containing heterocycle, is an increasingly important structural component in modern medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry can impart favorable physicochemical and pharmacological properties to drug candidates, including improved metabolic stability, aqueous solubility, and binding affinity. Within this class of compounds, 3-(toluene-4-sulfonamido)azetidine serves as a critical building block and key intermediate in the synthesis of a variety of bioactive molecules. The presence of the sulfonamide functional group, a well-established pharmacophore, further enhances its utility in drug design.

This comprehensive guide provides detailed application notes and scalable protocols for the synthesis of 3-(toluene-4-sulfonamido)azetidine, tailored for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, compares strategic approaches, and offers practical insights into process optimization for large-scale production.

Strategic Overview of Synthetic Pathways

The synthesis of 3-(toluene-4-sulfonamido)azetidine can be broadly approached via two primary retrosynthetic disconnections, each offering distinct advantages and challenges in a scalable setting. Both strategies converge on the formation of a 3-aminoazetidine precursor, which is subsequently tosylated.

G cluster_retrosynthesis Retrosynthetic Analysis Target 3-(Toluene-4-sulfonamido)azetidine Precursor 3-Aminoazetidine Precursor Target->Precursor Tosylation Starting_Materials Commodity Starting Materials Precursor->Starting_Materials Azetidine Ring Formation

Caption: Retrosynthetic approach for 3-(toluene-4-sulfonamido)azetidine.

The choice of the synthetic route often hinges on factors such as the availability and cost of starting materials, the desired scale of production, and the robustness of the chemical transformations. This guide will detail two proven, scalable methodologies:

  • Route A: A robust approach commencing with the construction of a protected azetidine ring from readily available starting materials, followed by functional group manipulation and final tosylation.

  • Route B: An efficient alternative utilizing a commercially available, orthogonally protected azetidine derivative, offering a more streamlined path to the target molecule.

Route A: Scalable Synthesis via a Benzhydryl-Protected Intermediate

This route is a well-established and highly scalable pathway that begins with the synthesis of 1-benzhydryl-3-hydroxyazetidine. The bulky benzhydryl (diphenylmethyl) group serves as a robust protecting group for the azetidine nitrogen, preventing side reactions during subsequent transformations.

Workflow for Route A

G cluster_workflow_A Route A Workflow Step1 Step 1: Synthesis of 1-Benzhydryl-3-hydroxyazetidine Step2 Step 2: Mesylation of the Hydroxyl Group Step3 Step 3: Amination to form 3-Amino-1-benzhydrylazetidine Step4 Step 4: Deprotection of the Benzhydryl Group Step5 Step 5: Tosylation of 3-Aminoazetidine Dihydrochloride Final_Product_A 3-(Toluene-4-sulfonamido)azetidine

Caption: Step-by-step workflow for Route A.

Protocol 1: Synthesis of 1-Benzhydryl-3-hydroxyazetidine

This initial step involves the reaction of benzhydrylamine with epichlorohydrin. The use of a microreactor in the cyclization step can offer superior temperature control and improved yields on a larger scale.[1]

Materials:

  • Benzhydrylamine

  • Epichlorohydrin

  • Methanol

  • Sodium hydroxide

Procedure:

  • Dissolve benzhydrylamine (1.0 eq) in methanol (5-10 volumes).

  • Cool the solution to 0-5 °C and slowly add epichlorohydrin (1.1 eq), maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Add a solution of sodium hydroxide (1.2 eq) in water and heat the mixture to reflux for 4-6 hours to facilitate cyclization.

  • Cool the reaction mixture and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can often be used in the next step without further purification, or it can be purified by crystallization or column chromatography if necessary.

Parameter Value Reference
Typical Yield 75-85%[1]
Purity (crude) >95%[1]
Scale Multi-kilogram[2]
Protocol 2: Synthesis of 3-Amino-1-benzhydrylazetidine

This two-step transformation proceeds via a mesylate intermediate, which is then displaced by ammonia in a pressure reactor. This method is highly efficient and avoids the use of hazardous reagents like azides.[2]

Materials:

  • 1-Benzhydryl-3-hydroxyazetidine

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Acetonitrile (ACN)

  • Ammonium hydroxide (28% in water)

  • Isopropanol (IPA)

Procedure:

  • Mesylation:

    • Dissolve 1-benzhydryl-3-hydroxyazetidine (1.0 eq) in acetonitrile (10 volumes).

    • Add triethylamine (1.5 eq) and cool the mixture to 0-5 °C.

    • Slowly add methanesulfonyl chloride (1.2 eq) while maintaining the temperature below 10 °C.

    • Stir the reaction at room temperature for 1-2 hours until completion (monitored by TLC or LC-MS).

    • Quench the reaction with water, and the mesylate intermediate will precipitate. Isolate the solid by filtration.

  • Amination:

    • Transfer the wet filter cake of the mesylate intermediate to a Parr reactor.

    • Add a mixture of ammonium hydroxide and isopropanol (1:1 v/v, 10 volumes).

    • Heat the reactor to 70-80 °C and stir for 12-16 hours.

    • Cool the reactor, and carefully vent the ammonia pressure.

    • Concentrate the reaction mixture under reduced pressure to remove the solvents.

    • The resulting crude 3-amino-1-benzhydrylazetidine can be purified by extraction and crystallization of a salt (e.g., acetate).[2]

Parameter Value Reference
Overall Yield (2 steps) 72-84%[2]
Purity >98% (as acetate salt)[2]
Scale Multi-kilogram[2]
Protocol 3: Debenzhydrylation to 3-Aminoazetidine Dihydrochloride

The removal of the benzhydryl protecting group is typically achieved by catalytic hydrogenation.

Materials:

  • 3-Amino-1-benzhydrylazetidine

  • Palladium on carbon (10% Pd/C) or Palladium hydroxide on carbon (Pearlman's catalyst)

  • Methanol or Ethanol

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Charge a hydrogenation vessel with 3-amino-1-benzhydrylazetidine (1.0 eq) and the palladium catalyst (5-10 wt%).

  • Add methanol or ethanol as the solvent (10-20 volumes).

  • Add concentrated hydrochloric acid (2.2 eq).

  • Pressurize the vessel with hydrogen gas (50-60 psi) and stir vigorously at room temperature or slightly elevated temperature (40-50 °C) until hydrogen uptake ceases.

  • Carefully vent the reactor and purge with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to afford 3-aminoazetidine dihydrochloride as a solid.

Protocol 4: Tosylation of 3-Aminoazetidine Dihydrochloride

The final step involves the selective tosylation of the primary exocyclic amine. The dihydrochloride salt can be used directly, with the addition of a suitable base to neutralize the HCl and facilitate the reaction.

Materials:

  • 3-Aminoazetidine dihydrochloride

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Suspend 3-aminoazetidine dihydrochloride (1.0 eq) in dichloromethane (10-15 volumes).

  • Cool the suspension to 0-5 °C.

  • Slowly add triethylamine (3.0-3.5 eq) to neutralize the HCl and provide a basic medium for the reaction.

  • In a separate flask, dissolve p-toluenesulfonyl chloride (1.1 eq) in dichloromethane.

  • Add the solution of p-toluenesulfonyl chloride dropwise to the azetidine suspension, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Wash the reaction mixture with water and then with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Parameter Value
Typical Yield 70-85%
Purity >98%

Route B: Streamlined Synthesis via an N-Boc Protected Intermediate

This alternative route offers a more direct pathway by starting with an orthogonally protected azetidine derivative, N-Boc-3-aminoazetidine. The Boc (tert-butoxycarbonyl) group on the azetidine nitrogen allows for selective functionalization of the exocyclic primary amine, followed by a straightforward deprotection under acidic conditions.

Workflow for Route B

G cluster_workflow_B Route B Workflow Step1B Step 1: Tosylation of N-Boc-3-aminoazetidine Step2B Step 2: Deprotection of the N-Boc Group Final_Product_B 3-(Toluene-4-sulfonamido)azetidine

Caption: Step-by-step workflow for Route B.

Protocol 5: Synthesis of tert-Butyl 3-(Toluene-4-sulfonamido)azetidine-1-carboxylate

The selective tosylation of the primary amine in the presence of the Boc-protected secondary amine is a high-yielding and clean reaction.

Materials:

  • tert-Butyl 3-aminoazetidine-1-carboxylate (N-Boc-3-aminoazetidine)[3][4]

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine (TEA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve N-Boc-3-aminoazetidine (1.0 eq) in dichloromethane (10 volumes).[3]

  • Add pyridine (1.5 eq) or triethylamine (1.5 eq) and cool the solution to 0-5 °C.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in dichloromethane.

  • Stir the reaction at room temperature for 2-4 hours.

  • Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting solid, tert-butyl 3-(toluene-4-sulfonamido)azetidine-1-carboxylate, is often of high purity and may be used directly in the next step or further purified by crystallization.

Parameter Value
Typical Yield >90%
Purity >98%
Protocol 6: Deprotection of the N-Boc Group

The final deprotection of the Boc group is readily achieved under acidic conditions to yield the target compound.

Materials:

  • tert-Butyl 3-(toluene-4-sulfonamido)azetidine-1-carboxylate

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (4M in dioxane)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve tert-butyl 3-(toluene-4-sulfonamido)azetidine-1-carboxylate (1.0 eq) in dichloromethane (5-10 volumes).

  • Cool the solution to 0 °C.

  • Slowly add trifluoroacetic acid (5-10 eq) or a solution of 4M HCl in dioxane (5-10 eq).

  • Stir the reaction at room temperature for 1-3 hours. The deprotection is typically rapid and can be monitored by the evolution of gas (isobutylene).

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The resulting residue can be triturated with diethyl ether to afford the product as a solid salt (trifluoroacetate or hydrochloride).

  • To obtain the free base, the salt can be dissolved in water and neutralized with a base (e.g., sodium bicarbonate), followed by extraction with an organic solvent.

Comparison of Scalable Routes

Factor Route A (Benzhydryl Protection) Route B (Boc Protection)
Starting Materials Benzhydrylamine, Epichlorohydrin (readily available, moderate cost)N-Boc-3-aminoazetidine (commercially available, higher cost)
Number of Steps 5 steps2 steps
Scalability Proven for multi-kilogram scaleReadily scalable, simpler operations
Key Challenges Handling of ammonia in a pressure reactor, hydrogenation step.Higher cost of starting material.
Overall Efficiency Good overall yields, but more unit operations.Higher efficiency due to fewer steps.
Waste Generation Generates diphenylmethane as a byproduct from deprotection.Generates gaseous isobutylene and CO2.

Conclusion

Both Route A and Route B represent viable and scalable synthetic strategies for the production of 3-(toluene-4-sulfonamido)azetidine.

  • Route A is a cost-effective and robust option for large-scale manufacturing where the initial investment in equipment for hydrogenation and pressure reactions is justified. Its reliance on more fundamental starting materials makes it attractive from a raw material cost perspective.

  • Route B offers a more streamlined and operationally simpler approach, making it ideal for laboratory-scale synthesis, rapid analog generation, and situations where the higher cost of the starting material is offset by the reduced number of steps and faster turnaround time.

The selection of the optimal route will ultimately depend on the specific needs of the research or development program, balancing factors of cost, scale, available equipment, and project timelines. The detailed protocols provided in this guide offer a solid foundation for the successful and scalable synthesis of this important azetidine building block.

References

  • Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl). ChemRxiv. [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PMC. [Link]

  • Elsevier. Azetidine Synthesis. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. ResearchGate. [Link]

  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry. [Link]

  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. Uniba. [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • N-METHYL-p-TOLUENESULFONAMIDE. Organic Syntheses. [Link]

  • The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. Pharmlab. [Link]

  • CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. ResearchGate. [Link]

  • A Single-Step Synthesis of Azetidine-3-amines. PubMed. [Link]

  • Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta. LOCKSS. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Chemistry Stack Exchange. [Link]

  • multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. HETEROCYCLES. [Link]

  • Synthetic applications of p-toluenesulfonyl chloride: A recent update. SVKM's Institute of Pharmacy. [Link]

  • p-Toluenesulfonyl Chloride (p-TsCl) as a New and Effective Catalyst for Acetylation and Formylation of Hydroxyl Compounds under. SID. [Link]

  • 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses. [Link]

  • Tosylation of alcohols with p-toluenesulfonyl chloride (1.5 equiv) on potassium carbonate at solid-state conditions. ResearchGate. [Link]

  • BDBM118207 US8673966, tert-butyl 3-((3-(4-(methylsulfonamido)phenyl)- 4-oxo-4H-chromen-7-yl)ethynyl)azetidine-1-carboxylate. BindingDB. [Link]

  • Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T Kloramin-T'den N-asetil-4-metil-benzensülfonamid'in sentezi. DergiPark. [Link]

  • Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv. [Link]

Sources

Method

Application Note: Deprotection Strategies for N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide Derivatives

This Application Note is designed for medicinal chemists and process development scientists working with N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide scaffolds. It addresses the specific challenges of deprotecting the...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide scaffolds. It addresses the specific challenges of deprotecting the strained azetidine ring and the robust tosyl sulfonamide group without compromising the structural integrity of the molecule.

Executive Summary & Strategic Analysis

The N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide scaffold presents a classic "strained-ring vs. stable-protecting-group" conflict.[1] The azetidine ring possesses approximately 25.4 kcal/mol of ring strain , making it susceptible to nucleophilic ring-opening (NRO), particularly when the ring nitrogen is activated (protonated or acylated). Conversely, the p-toluenesulfonyl (Tosyl/Ts) group is exceptionally stable, typically requiring harsh reductive or acidic conditions for removal—conditions that often destroy the azetidine core.

This guide categorizes deprotection into two distinct workflows:

  • Detosylation: Removal of the sulfonyl group to reveal the primary/secondary amine.[1][2]

  • Ring Nitrogen Deprotection: Removal of N-Boc, N-Cbz, or N-Bn groups from the azetidine nitrogen in the presence of the sulfonamide.[1]

The Stability-Reactivity Matrix
ComponentStability RiskCritical Failure Mode
Azetidine Ring HighRing Opening: Acidic conditions with nucleophiles (Cl⁻, Br⁻) or strong bases can trigger ring opening to linear amines.[1]
Tosyl Group Very High (Stable)Incomplete Cleavage: Requires high activation energy, risking collateral damage to the ring.
Sulfonamide Sulfur ModerateCatalyst Poisoning: The sulfur atom can poison Pd/C catalysts, complicating hydrogenolysis of Benzyl (Bn) or Cbz groups.

Decision Framework (Flowchart)

The following logic gate determines the optimal protocol based on your specific starting material and target.

DeprotectionStrategy Start START: Select Substrate State Decision1 Target Transformation? Start->Decision1 RouteA Remove Tosyl Group (Reveal Exocyclic Amine) Decision1->RouteA Detosylation RouteB Remove Azetidine N-PG (Boc/Cbz/Bn) Decision1->RouteB Ring Deprotection MethodA1 Magnesium/Methanol (Sonication) RouteA->MethodA1 Standard (Mild) MethodA2 SmI2 / DMPU (Reductive Cleavage) RouteA->MethodA2 Sensitive Substrates MethodA3 Na / Naphthalene (Cryogenic) RouteA->MethodA3 Last Resort MethodB1 TFA / DCM (For N-Boc) RouteB->MethodB1 Acid Labile MethodB2 ACE-Cl (Olofson) (For N-Bn) RouteB->MethodB2 Pd-Poisoned Systems MethodB3 HBr / AcOH (For N-Cbz - RISKY) RouteB->MethodB3 Avoid if possible

Figure 1: Strategic decision tree for selecting the appropriate deprotection methodology based on substrate sensitivity and target moiety.

Detailed Protocols

Protocol A: Mild Detosylation via Mg/MeOH (Ultrasonication)

Best For: Removing the Tosyl group without opening the azetidine ring. Mechanism: Single Electron Transfer (SET) reduction.[1] The use of methanol as a proton source drives the equilibrium, while sonication mechanically activates the magnesium surface, allowing the reaction to proceed at lower temperatures (preventing thermal ring opening).

Materials:

  • Substrate: N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide derivative (1.0 equiv)[1]

  • Reagent: Magnesium turnings (50 mesh or powder, 6.0–10.0 equiv)

  • Solvent: Anhydrous Methanol (0.1 M concentration)

  • Equipment: Ultrasonic bath (standard laboratory grade)

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate in anhydrous methanol in a round-bottom flask.

  • Activation: Add a catalytic amount of iodine (I₂) or 1,2-dibromoethane to the Mg turnings in a separate vial to activate the surface until the color disappears/bubbles form.

  • Addition: Add the activated Mg turnings to the reaction flask.

  • Sonication: Place the flask in the ultrasonic bath at ambient temperature (20–25°C). Do not heat.

  • Monitoring: Monitor via TLC/LCMS every 30 minutes. The reaction typically completes in 2–4 hours.[1]

    • Note: If the reaction stalls, add small aliquots of NH₄Cl (solid) to clear the magnesium methoxide passivation layer.

  • Workup: Filter off excess Mg through a Celite pad. Concentrate the filtrate.

  • Purification: The residue will contain magnesium salts.[1] Resuspend in DCM/MeOH (9:1), filter again, and purify via flash chromatography (Amine-functionalized silica is recommended to avoid streaking).

Validation Point: This method preserves the azetidine ring because the reaction remains neutral/basic.[1] Acidic cleavage (HBr) is contraindicated due to high risk of ring opening [1].[1]

Protocol B: Chemoselective N-Boc Removal (TFA/DCM)

Best For: Deprotecting the azetidine ring nitrogen while keeping the Tosyl-sulfonamide intact.[1] Critical Risk: The protonated azetidine ring is an electrophile.[1] Strong nucleophiles (like Br⁻ or I⁻) in the mixture can attack C2/C4, opening the ring.

Materials:

  • Substrate: N-Boc-3-(TsNH)-azetidine[1]

  • Reagent: Trifluoroacetic Acid (TFA)

  • Solvent: Dichloromethane (DCM)

  • Scavenger: Triethylsilane (TES) - Optional but recommended for cation scavenging.[1]

Step-by-Step Procedure:

  • Cooling: Dissolve substrate in DCM (0.1 M) and cool to 0°C.

  • Acid Addition: Add TFA dropwise. Final ratio should be DCM:TFA (2:1 or 4:1).[1]

    • Crucial: Do not use HCl/Dioxane or HCl/MeOH if possible.[1] Chloride ions are nucleophilic enough to open protonated azetidines at room temperature over time.[1] Trifluoroacetate is non-nucleophilic.[1]

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm only to 10°C. Monitor strictly by LCMS.

  • Quenching (Critical): Do not concentrate the acidic mixture directly if heating is required.[1] Pour the cold reaction mixture into a vigorously stirred, cold saturated NaHCO₃ solution.

    • Why? Concentrating TFA solutions heats the sample; hot acidic azetidines decompose.[1]

  • Extraction: Extract with DCM (x3). Dry over Na₂SO₄.[1][3]

Protocol C: N-Benzyl Removal via ACE-Cl (Olofson’s Method)

Best For: Removing N-Benzyl/N-PMB groups when Pd/C hydrogenation fails due to sulfur poisoning by the sulfonamide.[1]

Materials:

  • Reagent: 1-Chloroethyl chloroformate (ACE-Cl)[1]

  • Solvent: 1,2-Dichloroethane (DCE)

  • Workup: Methanol

Step-by-Step Procedure:

  • Dissolve N-Bn-azetidine derivative in dry DCE under Argon.

  • Add ACE-Cl (1.2 equiv) at 0°C, then reflux for 2–4 hours.

  • Evaporate solvent to yield the carbamate intermediate.[1]

  • Redissolve residue in Methanol and reflux for 1 hour. (This decarboxylates the intermediate to the amine HCl salt).

  • Note: This method avoids the use of transition metals entirely.[1][4]

Quantitative Data Summary

MethodSubstrate ScopeYield (Avg)Azetidine IntegrityNotes
Mg/MeOH/Sonication Tosyl-Sulfonamides75–85%HighBest balance of safety and yield.[1]
SmI₂ / DMPU Tosyl-Sulfonamides80–92%Very HighExpensive; requires strictly anhydrous conditions.[1]
Na / Naphthalene Tosyl-Sulfonamides40–60%Low-ModerateHigh risk of over-reduction or ring opening.[1]
HBr / AcOH Tosyl-Sulfonamides<10%Failed Do Not Use. Causes massive ring opening [2].[1]
H₂ / Pd/C N-Bn / N-Cbz<20%HighStalled. Sulfur poisons catalyst.[1]

Troubleshooting & Optimization

Issue: Ring Opening (Formation of Linear Byproducts)
  • Symptom: LCMS shows mass peaks corresponding to M + H2O (hydrolysis) or M + Nu (nucleophilic attack).[1]

  • Cause: Acidic conditions + Nucleophiles (Cl, Br, I) or excessive heat.

  • Fix: Switch from HCl to TFA or methanesulfonic acid (non-nucleophilic counterions). Keep temperatures <20°C. Perform "Reverse Quench" (add acid to base) to minimize exposure to acidic pH.[1]

Issue: Incomplete Detosylation
  • Symptom: Starting material remains after 24h.[1]

  • Cause: Passivation of Magnesium surface.[1]

  • Fix: Add 5–10 mol% TMS-Cl (Trimethylsilyl chloride) to the Mg/MeOH mixture. This chemically activates the Mg surface more aggressively than mechanical sonication alone.[1]

References

  • Vedejs, E., & Lin, S. (1994).[1] Sulfonamide Cleavage with Magnesium in Methanol.[1][5][6] The Journal of Organic Chemistry.[1][6] Link

  • Couty, F., & Evano, G. (2006).[1][7] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[1] Organic Preparations and Procedures International.[1] Link

  • Olofson, R. A., et al. (1984).[1] A New Reagent for the Selective Dealkylation of Tertiary Amines.[1] The Journal of Organic Chemistry.[1][6] Link

  • Alonso, D. A., et al. (2002).[1] Lithium-DTBB-Catalyzed Deprotection of N-Tosyl Aziridines and Azetidines.[1] Tetrahedron.[1][4] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide

Ticket ID: AZT-TS-409 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open System Overview & Workflow This guide addresses the syn...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AZT-TS-409 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

System Overview & Workflow

This guide addresses the synthesis of N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide (Target 3 ). The synthesis typically proceeds via the sulfonylation of a protected 3-aminoazetidine followed by deprotection.

Critical Failure Points:

  • Bis-sulfonylation: Over-reaction at the exocyclic nitrogen.

  • Ring Opening: Acid-catalyzed cleavage of the strained azetidine ring during deprotection.

  • Product Loss in Aqueous Phase: The final product is amphoteric and highly polar.

Synthetic Workflow Diagram

The following flowchart outlines the logic for the synthesis and troubleshooting decision points.

G start Start: 1-Boc-3-aminoazetidine step1 Step 1: Sulfonylation (TsCl, Base, DCM, 0°C) start->step1 check1 QC Check: Bis-sulfonylation? step1->check1 step2 Step 2: Deprotection (TFA/DCM or HCl/Dioxane) check1->step2 No (Mono-product) bis_issue Issue: Low Yield / Impurity Action: Reduce TsCl eq, Change Base check1->bis_issue Yes check2 QC Check: Ring Opening? step2->check2 step3 Step 3: Isolation/Free Basing (Resin or Extraction) check2->step3 Intact Ring ring_issue Issue: Polymerization/Decomp Action: Lower Temp, Scavengers check2->ring_issue Ring Opened final Target: N-(azetidin-3-yl)-Ts-amide step3->final bis_issue->step1 Optimize ring_issue->step2 Optimize

Caption: Figure 1. Optimized synthetic workflow with critical Quality Control (QC) checkpoints for yield preservation.

Troubleshooting Modules (The "How-To")

Module A: The Coupling Step (Sulfonylation)

Problem: Low conversion or formation of bis-sulfonylated byproduct (N,N-ditosyl species). Context: The reaction involves 1-Boc-3-aminoazetidine (1) reacting with p-toluenesulfonyl chloride (TsCl).

Diagnostic Protocol:

  • Symptom: TLC shows a fast-moving spot (bis-tosyl) or starting material remains.

  • Root Cause: The sulfonamide proton (NH-Ts) is acidic (pKa ~10-11). Excess base can deprotonate it, allowing a second TsCl molecule to attack.

Optimization Protocol:

Parameter Standard Condition Optimized Condition for Yield Rationale
Stoichiometry 1.2 – 1.5 eq TsCl 0.95 – 1.05 eq TsCl Limiting TsCl prevents the second addition.
Base Triethylamine (TEA) Pyridine (solvent or 3 eq) Pyridine buffers the HCl without being strong enough to readily deprotonate the sulfonamide product.

| Temperature | Room Temp (RT) | 0°C


 RT  | Slow addition at 0°C controls the exotherm and kinetic selectivity. |
| Concentration  | 0.5 M | 0.1 – 0.2 M  | Dilution favors mono-substitution over bis-substitution. |

Corrective Action:

  • Dissolve 1-Boc-3-aminoazetidine in DCM (anhydrous).

  • Add Pyridine (3.0 eq). Cool to 0°C.[1]

  • Add TsCl (1.0 eq) dropwise as a solution in DCM over 30 minutes.

  • Stop the reaction immediately upon consumption of starting material (monitor by TLC/LCMS). Do not let it "stir overnight" unnecessarily.

Module B: The Deprotection (The "Danger Zone")

Problem: Loss of material, formation of complex mixtures, or "disappearance" of product. Context: Removing the Boc group to yield the free azetidine. Scientific Grounding: Azetidines possess significant ring strain (~25 kcal/mol). Protonation of the ring nitrogen (which happens during acid deprotection) increases the susceptibility to nucleophilic attack (by water or counter-ions), leading to ring opening (3-aminopropanol derivatives) [1, 2].

Troubleshooting Guide:

Scenario 1: Using TFA/DCM (Standard)

  • Risk: High. TFA is strong; exotherms can trigger ring opening.

  • Fix:

    • Use a 1:4 ratio of TFA:DCM (dilute).

    • Add TFA at 0°C .

    • Add a cation scavenger (e.g., triethylsilane) if the reaction turns dark (polymerization).

    • Quench immediately with cold saturated NaHCO₃. Do not rotovap the acidic solution to dryness with heat; the concentration of acid + heat = ring opening.

Scenario 2: Using HCl/Dioxane (Alternative)

  • Risk: Moderate.[1][2]

  • Fix: Use 4M HCl in Dioxane at 0°C. The product often precipitates as the hydrochloride salt. Filtration of the solid salt is a high-yield isolation method that avoids aqueous workup issues.

Module C: Isolation & Purification (The "Yield Trap")

Problem: "I deprotected my compound, but I can't extract it from the water." Root Cause: The product, N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide, is amphoteric.

  • pH < 7: Protonated ring nitrogen (cationic)

    
     Water soluble.
    
  • pH > 12: Deprotonated sulfonamide (anionic)

    
     Water soluble.
    
  • pH ~8-9: Neutral (zwitterionic or free base)

    
     Organic soluble (but still polar).
    

Extraction Protocol for Maximum Recovery:

  • pH Adjustment: Carefully adjust the aqueous layer to pH 8.5 – 9.0 using 1M NaOH or Na₂CO₃. Do not overshoot to pH 12.

  • Solvent Choice: Diethyl ether or Hexane will fail . Use DCM:Isopropanol (3:1) or Chloroform:Ethanol (9:1) . The alcohol helps extract the polar amine.

  • Salting Out: Saturate the aqueous phase with NaCl to push the organic amine out.

  • Resin Alternative: For analytical purity without extraction, pass the crude acidic mixture through a SCX-2 (Strong Cation Exchange) column.

    • Load (Acidic)

      
       Wash (MeOH) 
      
      
      
      Elute (2M NH₃ in MeOH). This captures the amine and releases it as the free base.

Frequently Asked Questions (FAQs)

Q1: Can I use 3-aminoazetidine dihydrochloride directly without protection? A: No. If you react TsCl with unprotected 3-aminoazetidine, the reaction will occur preferentially at the ring nitrogen (secondary amine) or result in a mixture of N-ring, N-exocyclic, and bis-sulfonylation. You must use an orthogonally protected starting material (e.g., 1-Boc or 1-Benzhydryl) [3].

Q2: My product is unstable as a free base. How should I store it? A: Azetidines are generally more stable as salts. If you isolate the free base, convert it to the oxalate or hydrochloride salt for long-term storage. Store at -20°C. The free base can slowly polymerize or ring-open if exposed to moisture and ambient heat.

Q3: Why do I see a peak at M+18 in my LCMS during deprotection? A: This indicates ring opening (hydrolysis). Water has attacked the protonated azetidine ring (+18 mass units). This confirms your deprotection conditions are too harsh (too hot, too acidic, or too much water present). Switch to anhydrous HCl/Dioxane or reduce TFA exposure time.

References

  • BenchChem. The Azetidine Ring: A Technical Guide to Its Stability and Reactivity for Drug Discovery. (2025).[3][4][5]

  • National Institutes of Health (PMC). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021).[6]

  • Organic Chemistry Portal. Synthesis of Azetidines - Recent Advances. (2021).[6]

  • Royal Society of Chemistry. General procedure for alcohol/amine tosylation. (2009).[1][7][8]

Sources

Optimization

Preventing azetidine ring opening during sulfonamide synthesis

Welcome to the technical support center for chemists and researchers working with azetidines. This resource is designed to provide expert guidance and practical solutions for a common and critical challenge in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists and researchers working with azetidines. This resource is designed to provide expert guidance and practical solutions for a common and critical challenge in the synthesis of azetidine-containing molecules: preventing the unwanted ring-opening of the azetidine moiety during the formation of sulfonamides. As a Senior Application Scientist, I have compiled this guide based on established chemical principles and field-proven troubleshooting strategies to ensure the integrity of your synthetic routes and the success of your research.

The inherent ring strain of the four-membered azetidine ring makes it a versatile synthetic intermediate, but also susceptible to cleavage under various reaction conditions. This guide will delve into the mechanisms of ring-opening during sulfonamide synthesis, provide detailed troubleshooting protocols, and present frequently asked questions to directly address the issues you may be encountering at the bench.

I. Understanding the Challenge: The Instability of the Azetidine Ring

The synthesis of N-sulfonyl azetidines is a crucial step in the development of many pharmaceutical candidates. However, the strained nature of the azetidine ring makes it prone to nucleophilic attack and subsequent ring-opening, particularly under the conditions often employed for sulfonylation.

The primary mechanism of degradation involves the protonation of the azetidine nitrogen, which significantly increases the ring strain and renders the ring susceptible to cleavage by nucleophiles present in the reaction mixture.[1][2] Even with the electron-withdrawing sulfonyl group, which reduces the basicity of the nitrogen, ring-opening can still occur, especially in the presence of acids or protic solvents.[1]

Below is a diagram illustrating the acid-catalyzed ring-opening of an N-sulfonylated azetidine.

G cluster_0 Acid-Catalyzed Ring Opening A N-Sulfonyl Azetidine B Protonated Azetidinium Ion (Increased Ring Strain) A->B H+ (Acid) D Ring-Opened Product B->D Nucleophilic Attack C Nucleophile (e.g., Solvent, Halide)

Caption: Acid-catalyzed ring-opening of N-sulfonyl azetidine.

II. Frequently Asked Questions (FAQs)

Here are some of the most common questions our team receives regarding the synthesis of azetidine sulfonamides.

Q1: My reaction to form an azetidine sulfonamide is showing multiple byproducts, and I suspect ring-opening. What are the most likely causes?

A1: The most common culprits for azetidine ring-opening during sulfonamide synthesis are:

  • Acidic Conditions: The presence of even catalytic amounts of acid can protonate the azetidine nitrogen, leading to ring cleavage.[1][2]

  • Protic Solvents: Solvents such as methanol or water can act as nucleophiles and attack the strained ring, causing solvolysis.[1]

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for ring-opening.

  • Choice of Base: While a base is necessary to scavenge the HCl generated during sulfonylation with sulfonyl chlorides, some bases can be problematic. For instance, using a nucleophilic amine base could lead to it attacking the azetidine ring.

Q2: What are the ideal solvent and base combinations to minimize ring-opening?

A2: The selection of an appropriate solvent and base is critical.

  • Solvents: Aprotic solvents are highly recommended. Dichloromethane (DCM), acetonitrile (ACN), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are generally good choices as they do not act as nucleophiles.[1]

  • Bases: A non-nucleophilic, sterically hindered base is preferred. Diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly used. Inorganic bases like potassium carbonate can also be effective, particularly in polar aprotic solvents.[3]

Q3: Can the type of sulfonylating agent influence the stability of the azetidine ring?

A3: Absolutely. While sulfonyl chlorides are the most common sulfonylating agents, the generation of HCl necessitates the use of a base, which can complicate the reaction. An increasingly popular alternative is the use of azetidine sulfonyl fluorides (ASFs) . These reagents can undergo a "defluorosulfonylation" (deFS) reaction under mild thermal conditions, often without the need for a strong base, thus providing a cleaner reaction profile with a lower risk of ring-opening.[3][4]

Q4: I need to deprotect my N-Boc or N-Cbz azetidine before sulfonylation. What are the safest methods to avoid ring-opening?

A4: Standard deprotection methods can be too harsh for the sensitive azetidine ring.[2]

  • For N-Boc deprotection: Avoid strong acids like neat TFA. Instead, consider using milder acidic conditions, such as 10-20% TFA in DCM at 0°C, and carefully monitor the reaction to minimize exposure time. Alternatively, TMSI (trimethylsilyl iodide) can be an effective reagent for Boc removal under neutral conditions.

  • For N-Cbz deprotection: Standard hydrogenolysis (H2, Pd/C) can sometimes lead to ring cleavage. If this is observed, consider alternative methods such as using TMSI or transfer hydrogenolysis with a milder hydrogen donor like ammonium formate.

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during azetidine sulfonamide synthesis.

Issue 1: Low Yield of Desired Sulfonamide and Presence of Unidentified Byproducts

Symptoms:

  • Complex reaction mixture observed by TLC or LC-MS.

  • The desired product is a minor component.

  • Mass spectrometry data suggests the presence of species corresponding to ring-opened products (e.g., addition of solvent or counter-ion mass).

Troubleshooting Workflow:

G start Low Yield & Byproducts cond1 Are you using a protic solvent? start->cond1 action1 Switch to an aprotic solvent (DCM, ACN, THF) cond1->action1 Yes cond2 Is the reaction run at elevated temperature? cond1->cond2 No end Improved Yield action1->end action2 Run the reaction at a lower temperature (e.g., 0°C to RT) cond2->action2 Yes cond3 Is your base nucleophilic? cond2->cond3 No action2->end action3 Use a non-nucleophilic base (e.g., DIPEA, K2CO3) cond3->action3 Yes cond4 Are you using a sulfonyl chloride? cond3->cond4 No action3->end action4 Consider using an azetidine sulfonyl fluoride (ASF) cond4->action4 Yes cond4->end No action4->end

Caption: Troubleshooting workflow for low yield in azetidine sulfonamide synthesis.

Issue 2: Complete Consumption of Starting Material but No Desired Product

Symptoms:

  • TLC or LC-MS shows the absence of the starting azetidine.

  • The desired product is not observed.

  • A complex mixture of polar compounds is often seen.

Root Cause Analysis and Solutions:

This scenario often points to rapid degradation of the azetidine under the reaction conditions.

Potential Cause Explanation Recommended Solution
Highly Acidic Conditions The sulfonyl chloride reagent may contain residual acid, or the generated HCl is not being effectively scavenged.Add the base to the azetidine solution before the dropwise addition of the sulfonyl chloride. Ensure at least one equivalent of a non-nucleophilic base is used.
Reaction with Lewis Acids If Lewis acids are used to catalyze other transformations in the molecule, they can strongly promote ring-opening.Avoid Lewis acids if possible when an unprotected azetidine is present. If a Lewis acid is required, consider a protecting group strategy for the azetidine nitrogen.
Use of Azetidine Sulfonyl Fluorides (ASFs) As a proactive measure, switching to ASFs can circumvent many of the issues associated with sulfonyl chlorides.[3][4]Synthesize or procure the relevant ASF and perform the coupling reaction under mild thermal conditions, often with a mild base like K2CO3 in acetonitrile.[3]

IV. Experimental Protocols

Protocol 1: General Procedure for N-Sulfonylation of Azetidine using Sulfonyl Chloride
  • Dissolve the azetidine starting material (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq.) in an anhydrous aprotic solvent (e.g., DCM, 0.1 M).

  • Cool the mixture to 0°C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a solution of the sulfonyl chloride (1.1 eq.) in the same anhydrous solvent dropwise over 10-15 minutes.

  • Allow the reaction to stir at 0°C and monitor its progress by TLC or LC-MS.

  • If the reaction is sluggish, allow it to slowly warm to room temperature.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.

  • Extract the aqueous layer with the reaction solvent (e.g., DCM).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: N-Sulfonylation using Azetidine Sulfonyl Fluoride (deFS Reaction)

This protocol is adapted from methodologies described for defluorosulfonylative coupling.[3][4]

  • To a vial, add the azetidine sulfonyl fluoride (ASF) (1.0 eq.), the amine nucleophile (1.2 eq.), and potassium carbonate (1.3 eq.).

  • Add anhydrous acetonitrile (0.3 M).

  • Seal the vial and heat the reaction mixture to 60°C.

  • Stir for 2-5 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

V. Concluding Remarks

The successful synthesis of azetidine sulfonamides hinges on a careful consideration of the inherent reactivity of the strained azetidine ring. By understanding the mechanisms of ring-opening and judiciously selecting reagents and reaction conditions, researchers can significantly improve reaction outcomes. The strategies outlined in this guide, from optimizing solvent and base selection to employing modern reagents like azetidine sulfonyl fluorides, provide a robust framework for overcoming this synthetic challenge. Our team remains available for further consultation on your specific research needs.

VI. References

  • Reddy, R. P., & Sibi, M. P. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. Organic Letters, 9(11), 2055–2058.

  • Bull, J. A., et al. (2022). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.

  • Bull, J. A., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. Retrieved from [Link]

  • Rupar, P. A., et al. (2018). The anionic ring-opening polymerization of N-(methanesulfonyl)azetidine. Polymer Chemistry, 9(33), 4409-4417.

  • Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 90(6), 4421-4434.

  • Reddy, P. V. N., & Kumar, P. (2021). Nucleophilic ring opening reactions of aziridines. RSC Advances, 11(52), 32997-33026.

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286.

  • Kumar, S., et al. (2019). A Scaffold-Diversity Synthesis of Biologically Intriguing Cyclic Sulfonamides. Angewandte Chemie International Edition, 58(46), 16499-16504.

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Chemistry - CSJM University. (2020, November 19). Azetidine: Basicity and Preparation [Video]. YouTube.

  • Bull, J. A., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.

  • Kern, N., Felten, A.-S., Weibel, J.-M., Pale, P., & Blanc, A. (2014). Robust Synthesis of N-Sulfonylazetidine Building Blocks via Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones. Organic Letters, 16(23), 6104–6107.

  • Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11.

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.

  • Zhang, H.-J., et al. (2024). Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv.

  • Kumar, P., & Kumar, V. (2014). A Mild and Efficient Method for the Syntheses and Regioselective Ring-Opening of Aziridines. ResearchGate.

  • Wang, Y., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules, 21(5), 575.

  • Santeusanio, S., et al. (2022). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 27(19), 6548.

  • Musci, P., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules, 27(9), 2848.

Sources

Troubleshooting

Optimizing reaction temperature for N-tosyl-3-aminoazetidine formation

Technical Support Guide: Optimizing Reaction Temperature for 1-Tosyl-3-Aminoazetidine Formation Executive Summary: The Temperature-Stability Paradox The formation of 1-(p-toluenesulfonyl)azetidin-3-amine (N-tosyl-3-amino...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Optimizing Reaction Temperature for 1-Tosyl-3-Aminoazetidine Formation

Executive Summary: The Temperature-Stability Paradox

The formation of 1-(p-toluenesulfonyl)azetidin-3-amine (N-tosyl-3-aminoazetidine) presents a classic kinetic vs. thermodynamic challenge. The azetidine ring possesses significant ring strain (~25 kcal/mol), making it prone to nucleophilic ring-opening at elevated temperatures or under acidic conditions. Conversely, the formation of the ring (cyclization) or the introduction of the bulky tosyl group often requires specific thermal activation to overcome activation energy barriers without triggering decomposition.

This guide addresses the two primary synthetic pathways:

  • Direct Tosylation: Functionalizing the ring nitrogen of 3-aminoazetidine.

  • De Novo Cyclization: Forming the ring from an acyclic precursor.

Core Protocols & Temperature Optimization

Pathway A: Direct Tosylation of 3-Aminoazetidine (Recommended)

Best for: Derivatizing commercially available 3-aminoazetidine dihydrochloride.

The Critical Variable: Reaction temperature must be strictly controlled to prevent bis-tosylation (reaction at both the ring and exocyclic nitrogens) and exothermic runaway .

StepTemperatureRationale
Reagent Addition 0 °C to -5 °C The reaction of TsCl with amines is highly exothermic. Low temperature suppresses the reactivity of the exocyclic primary amine (if unprotected) and prevents hydrolysis of TsCl.
Reaction Phase 0 °C

RT
Slow warming allows the kinetically favored N-1 tosylation to complete. Heating above 30°C significantly increases the risk of bis-tosylation.
Quench/Workup < 10 °C Exothermic quenching can locally spike temperature, risking acid-catalyzed ring opening if pH drops.[1]

Protocol Summary:

  • Suspend 3-aminoazetidine dihydrochloride in DCM/Pyridine (or aqueous

    
    /DCM biphasic system) at 0 °C .
    
  • Add TsCl (1.0–1.1 eq) dropwise over 30 minutes. Do not rush.

  • Stir at 0 °C for 2 hours, then allow to warm to 20–25 °C.

  • Monitor by TLC/LCMS. If bis-tosylated impurity (>5%) appears, reduce max temperature to 15 °C in future runs.

Pathway B: De Novo Cyclization (Ring Closure)

Best for: Building the scaffold from acyclic precursors (e.g., N-tosyl-3-amino-2-hydroxypropane).

The Critical Variable: This step requires heat to drive the intramolecular


 displacement, but excessive heat causes polymerization.
StepTemperatureRationale
Mesylation 0 °C Activation of the alcohol must be done cold to prevent elimination to the alkene.
Cyclization 60–66 °C (Reflux) Ring closure is endothermic. Refluxing in THF (66°C) provides the necessary energy. DMF at 80°C is faster but riskier.

Protocol Summary:

  • Activation: React N-tosyl-3-amino-propanol with MsCl/Et3N at 0 °C .

  • Cyclization: Treat the crude mesylate with NaH in anhydrous THF.

  • Ramp: Warm to room temperature, then heat to reflux (66 °C) .

  • Checkpoint: Monitor conversion at 2 hours. Extended reflux (>12h) often degrades the product.

Troubleshooting Center (Q&A)

Issue 1: Low Yield & Ring Opening

Q: I am seeing a large impurity peak corresponding to a linear chain (M+18 or M+Cl). Is temperature the culprit?

A: Yes. This is likely nucleophilic ring opening .

  • Diagnosis: The azetidine ring is activated by the electron-withdrawing tosyl group (N-Ts), making the C-2/C-4 carbons highly electrophilic.

  • Cause: If you heated the reaction >40°C in the presence of nucleophiles (Cl-, OH-, or residual amine) or acidic byproducts (TsOH), the ring will snap open.

  • Solution:

    • Keep Direct Tosylation below 25°C.

    • Ensure rapid removal of acid byproducts (use excess base like

      
       or Pyridine).
      
    • Avoid acidic workups. Use buffered washes (sat.

      
      ).
      
Issue 2: Bis-Tosylation (Selectivity)

Q: I intended to make 1-tosyl-3-aminoazetidine, but I isolated the bis-tosyl species. How do I stop at mono-tosylation?

A: This is a kinetic control failure.

  • Mechanism: The ring nitrogen (secondary) is generally more nucleophilic than the exocyclic amine (primary) due to electronic effects, but the difference is small.

  • Solution:

    • Strict 0 °C Protocol: Never allow the addition phase to exceed 0°C.

    • Stoichiometry: Use exactly 0.95–1.0 eq of TsCl. Do not use excess.

    • Alternative: Use 1-Boc-3-aminoazetidine ? No, use 3-(Boc-amino)azetidine . Tosylate the ring nitrogen, then deprotect the Boc group with TFA/DCM (room temp, 30 min).[1] This is the "Golden Route" for high purity.

Issue 3: Incomplete Cyclization

Q: Using Pathway B, my mesylate is not cyclizing even after 24h at Room Temp.

A: Room temperature is insufficient for overcoming the ring strain barrier.

  • Solution: You must apply heat. Switch solvent to THF and heat to reflux (66°C). If using DMF, heat to 60–80°C. Do not exceed 100°C, or elimination products (allylic amines) will dominate.[1]

Visualizing the Reaction Pathways

The following diagram illustrates the competing pathways and the "Danger Zones" where temperature control is vital.

AzetidineOptimization Start 3-Aminoazetidine (or Precursor) Direct Direct Tosylation (Pathway A) Start->Direct Start Mono Target: 1-Tosyl-3-aminoazetidine Direct->Mono 0°C, 1.0 eq TsCl (Kinetic Control) Bis Impurity: Bis-Tosyl Product Direct->Bis >25°C or Excess TsCl (Loss of Selectivity) RingOpen Impurity: Ring-Opened Product Mono->RingOpen Acid/Heat >80°C (Nucleophilic Attack) Acyclic Acyclic Precursor (N-Ts-amino-propanol) Mesylate Mesylate Intermediate Acyclic->Mesylate MsCl, 0°C Mesylate->Mono NaH, Reflux (66°C) (Thermodynamic Push)

Caption: Reaction flowchart highlighting the narrow thermal window for optimal yield. Green paths indicate optimized conditions; red dashed paths indicate temperature-induced failure modes.

References

  • BenchChem. Optimization of reaction time and temperature for azetidine formation. Retrieved from BenchChem Technical Notes.

  • Stenutz, R. 1-(p-toluenesulfonyl)azetidine: Physical Properties and Synthesis. Retrieved from Stenutz.eu.

  • Organic Syntheses. Preparation of Azetidine from 1-p-toluenesulfonylazetidine. Org.[2][3] Synth. 1968, 48,[1] 36.

  • National Institutes of Health (NIH). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC Article.

  • ChemicalBook. 1-(P-TOSYL)AZIRIDINE and Azetidine Derivatives Properties.

Sources

Optimization

Technical Support Center: Purification of N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the purification of N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide (hydrochloride salt or free base). This document provides i...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide (hydrochloride salt or free base). This document provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in obtaining this key building block with high purity. The protocols and insights provided are based on established chemical principles and field-proven methodologies.

Introduction: The Challenge of Purity

N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide is a valuable intermediate in medicinal chemistry, frequently utilized in the synthesis of novel therapeutics.[1][2][3] Its synthesis, typically involving the reaction of a 3-aminoazetidine precursor with 4-methylbenzene-1-sulfonyl chloride (tosyl chloride), can generate a range of byproducts and impurities. Achieving high purity is critical for the success of subsequent synthetic steps and the integrity of biological data. This guide addresses the common purification challenges head-on, providing both theoretical explanations and practical, step-by-step solutions.

Frequently Asked Questions & Troubleshooting Guide

Q1: What are the most common impurities I should expect after synthesizing N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide?

A1: Understanding potential impurities is the first step toward designing an effective purification strategy. The impurity profile is dictated by the specific synthetic route, reagents, and reaction conditions used.

Causality Behind Impurities: The primary reaction involves nucleophilic attack of the azetidine's amino group on the electrophilic sulfur of tosyl chloride. Side reactions and unconsumed starting materials are the main sources of contamination.

Table 1: Common Impurities and Their Primary Removal Methods

Impurity Probable Source Primary Removal Method(s)
p-Toluenesulfonic Acid Hydrolysis of excess tosyl chloride. Aqueous basic wash (e.g., NaHCO₃, K₂CO₃ solution).
Unreacted 3-Aminoazetidine Incomplete reaction; incorrect stoichiometry. Aqueous acidic wash (e.g., dilute HCl) if the product is in an organic solvent; otherwise, chromatography or recrystallization.
Excess Tosyl Chloride Use of excess reagent to drive the reaction. Aqueous basic wash (promotes hydrolysis to the water-soluble sulfonic acid).
Triethylammonium Chloride (or other base salts) Scavenger base (e.g., triethylamine) used to neutralize HCl byproduct. Water wash during aqueous workup.
Byproducts from Protecting Groups e.g., Boc-related impurities if N-Boc-3-aminoazetidine was the starting material.[4] Aqueous workup, chromatography.

| Di-tosylated Byproducts | Reaction at both the 3-amino group and the azetidine ring nitrogen (less common). | Column chromatography. |

Q2: My reaction workup involves a simple solvent extraction, but I suspect I'm losing product. How can I perform an optimized aqueous workup?

A2: An effective aqueous workup is your first and most powerful purification step. The amphiphilic nature of sulfonamides can sometimes lead to product loss to the aqueous layer if the pH is not carefully controlled.

Expertise & Rationale: The azetidine nitrogen is basic, while the sulfonamide N-H is weakly acidic. At low pH, the azetidine nitrogen will be protonated, increasing water solubility. At high pH, the sulfonamide proton can be removed, also increasing water solubility. The goal is to find a pH where the compound is neutral and preferentially soluble in the organic layer.

Protocol: Self-Validating Aqueous Workup

  • Solvent Choice: Ensure your crude reaction mixture is dissolved in a water-immiscible organic solvent like Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Diethyl Ether.[5]

  • Neutralize Acidity: First, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize and extract the primary acidic impurity, p-toluenesulfonic acid.

    • Validation Check: After separation, you can check the pH of the aqueous layer; it should be basic (>7).

  • Remove Base Salts: Wash the organic layer with water (2x) to remove the salt of your scavenger base (e.g., triethylammonium chloride).

  • Final Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to break up any emulsions and reduces the amount of dissolved water in the organic layer.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent under reduced pressure.

Q3: I have a solid crude product. What is the best way to purify it via recrystallization and how do I troubleshoot it?

A3: Recrystallization is the preferred method for purifying solid sulfonamides, as it is scalable and can yield highly pure crystalline material.[6] The key is selecting an appropriate solvent system.

Expertise & Rationale: A good recrystallization solvent should dissolve the compound when hot but not when cold. For a molecule like N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide, which has a nonpolar aromatic ring and polar sulfonamide and azetidine groups, a solvent pair is often ideal.[7] This typically involves a "good" solvent that dissolves the compound well and a "poor" solvent in which it is insoluble.

Table 2: Recommended Recrystallization Solvents

Solvent System Rationale Typical Ratio (Good:Poor)
Isopropanol / Water Isopropanol solvates the organic portions, while water acts as the anti-solvent for the less polar molecule, forcing crystallization. Highly effective for sulfonamides.[6][8] Start at ~10:1 and add water until persistent cloudiness.
Ethanol / Water Similar principle to isopropanol/water. 95% ethanol is often a good starting point.[9] Start at ~10:1 and add water until persistent cloudiness.

| Ethyl Acetate / Hexanes | A more nonpolar system. Ethyl acetate is the "good" solvent, and hexanes is the "poor" solvent (anti-solvent). | Varies widely; add hexanes to a hot EtOAc solution. |

Protocol: Step-by-Step Recrystallization

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the "good" solvent (e.g., hot isopropanol) needed to fully dissolve the solid at its boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities (dust, etc.), perform a hot gravity filtration to remove them. Use pre-heated glassware to prevent premature crystallization.[6]

  • Induce Crystallization: Add the "poor" solvent (e.g., water) dropwise to the hot solution until you see persistent turbidity (cloudiness). Add a few drops of the "good" solvent back to make the solution clear again.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent mixture to remove any soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Recrystallization_Troubleshooting start Recrystallization Attempt issue Problem Encountered? start->issue oil Product 'Oiled Out' (Liquid layer forms) issue->oil Yes no_xtal No Crystals Form (Solution remains clear) issue->no_xtal Yes low_yield Poor Recovery / Low Yield issue->low_yield Yes end_node Pure Crystals Obtained issue->end_node No sol_oil Solution: 1. Re-heat to dissolve oil. 2. Add more 'good' solvent. 3. Cool more slowly. [6] oil->sol_oil sol_no_xtal Solution: 1. Scratch inner flask surface. 2. Add a seed crystal. 3. Concentrate solution slightly. [6] no_xtal->sol_no_xtal sol_low_yield Solution: 1. Ensure complete cooling (ice bath). 2. Minimize solvent used for dissolution. 3. Concentrate the filtrate and cool again. low_yield->sol_low_yield sol_oil->end_node sol_no_xtal->end_node sol_low_yield->end_node

Caption: Troubleshooting logic for common recrystallization issues.

Q4: Recrystallization didn't work or my product is an oil. When and how should I use column chromatography?

A4: Column chromatography is an essential tool when recrystallization is ineffective or when separating compounds with very similar properties.[5] It is particularly useful for oils, highly impure samples, or when needing to separate diastereomers.

Expertise & Rationale: This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent). Silica gel is polar. Polar compounds will adhere more strongly and elute later, while nonpolar compounds will travel through the column faster. For your product, the polarity can be tuned by the eluent system to achieve good separation from less polar (e.g., di-tosylated byproduct) or more polar (e.g., unreacted aminoazetidine) impurities.

Protocol: Step-by-Step Column Chromatography

  • Develop TLC Conditions: First, find a solvent system that gives your product a Retention Factor (Rf) of ~0.3 on a TLC plate. A lower Rf means the compound sticks more to the silica.

  • Pack the Column: Pack a glass column with silica gel slurried in the initial, least polar eluent. Ensure there are no air bubbles or cracks.

  • Load the Sample: Dissolve your crude product in a minimal amount of DCM or the eluent. Alternatively, "dry load" it by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute: Start running the eluent through the column, collecting fractions. You can either use an isocratic (constant solvent mixture) or gradient (gradually increasing polarity) elution.

  • Monitor Fractions: Spot the collected fractions on TLC plates to identify which ones contain your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Table 3: Typical TLC/Column Chromatography Conditions

Eluent System Polarity Comments
Hexanes / Ethyl Acetate Low to Medium A good starting point. Start with 20% EtOAc and increase as needed.

| DCM / Methanol | Medium to High | Useful if the product is highly polar and does not move in Hex/EtOAc. Start with 1-2% MeOH and increase polarity slowly. |

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup (Basic & Neutral Washes) start->workup concentrate Concentrate Organic Layer workup->concentrate check_state Is Product a Solid? concentrate->check_state recryst Attempt Recrystallization (e.g., Isopropanol/Water) check_state->recryst Yes chromatography Purify by Column Chromatography (e.g., DCM/MeOH) check_state->chromatography No (Oil) check_purity Assess Purity (TLC, NMR, LC-MS) recryst->check_purity chromatography->check_purity check_purity->chromatography Purity <95% final_product Pure Product check_purity->final_product Purity >95%

Caption: General purification workflow and decision-making process.

Q5: How can I assess the purity of my final product?

A5: Purity assessment is a self-validating step that confirms the success of your purification protocol. A combination of methods should be used.

  • Thin-Layer Chromatography (TLC): A quick and easy method. A pure compound should appear as a single spot. Run it against your crude material to see the separation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools. The spectrum of a pure compound should show clean peaks corresponding to the structure, with integrations matching the number of protons. The absence of peaks from starting materials or solvents is a key indicator of purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides both purity information (from the LC chromatogram) and mass confirmation (from the MS detector). A pure sample should show a single major peak with the correct mass-to-charge ratio (m/z).

  • Melting Point: A pure crystalline solid will have a sharp, defined melting point range (typically <2 °C). Impurities tend to depress and broaden the melting point range.[9]

By following this structured guide, researchers can confidently navigate the challenges of purifying N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide, ensuring the high quality of this critical synthetic intermediate.

References

  • Lee, H., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Recrystallization of Sulfanilamide. (n.d.). Scribd. Retrieved February 14, 2024, from [Link]

  • Kaur, H., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. Available at: [Link]

  • WO2000063168A1 - Synthesis of azetidine derivatives. (2000). Google Patents.
  • US4822895A - 3-aminoazetidine, its salts and intermediates of synthesis. (1989). Google Patents.
  • Experiment 3 Notes. (2020). Chemistry LibreTexts. Retrieved February 14, 2024, from [Link]

  • Ellman, J. A., et al. (2018). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. Available at: [Link]

  • Li, W., et al. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Crystals. Available at: [Link]

  • Bak, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules. Available at: [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2014). ACS Chemical Neuroscience. Available at: [Link]

  • US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide. (2008). Google Patents.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles. Available at: [Link]

  • A Single-Step Synthesis of Azetidine-3-amines. (2016). ChemRxiv. Retrieved February 14, 2024, from [Link]

  • Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2024, from [Link]

  • US2777844A - Sulfonamide purification process. (1957). Google Patents.
  • N-(azetidin-3-yl)methanesulfonamide hydrochloride. (n.d.). PubChem. Retrieved February 14, 2024, from [Link]

  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for 3-(tosylamino)azetidine

Welcome to the Advanced Crystallization Support Hub. Ticket ID: AZT-CRYST-001 Subject: Overcoming Oiling Out and Poor Recovery of 3-(tosylamino)azetidine Executive Summary Crystallizing 3-(tosylamino)azetidine presents a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Crystallization Support Hub. Ticket ID: AZT-CRYST-001 Subject: Overcoming Oiling Out and Poor Recovery of 3-(tosylamino)azetidine

Executive Summary

Crystallizing 3-(tosylamino)azetidine presents a unique dual-challenge: the conformational flexibility of the strained azetidine ring combined with the "oiling out" tendency characteristic of sulfonamides.

This guide moves beyond basic "trial and error" by applying Liquid-Liquid Phase Separation (LLPS) thermodynamics to your specific molecule. The protocols below are designed to bypass the metastable oil phase and access the crystalline lattice directly.

Module 1: Diagnostic & Mechanism
The Core Problem: Why is it Oiling Out?

You are likely observing the product separating as a viscous droplet/gum before (or instead of) crystallizing.[1] This is Liquid-Liquid Phase Separation (LLPS) .

  • Thermodynamic Cause: The "oiling out" boundary (binodal) lies above the solubility curve (liquidus) in your current solvent system.

  • Molecular Cause:

    • The Sulfonamide Moiety: The sulfonyl group (

      
      ) is highly lipophilic, while the amino group (
      
      
      
      ) seeks hydrogen bonding. In non-polar solvents, the molecules aggregate with themselves rather than the solvent, forming an amorphous oil.
    • The Azetidine Ring: The 4-membered ring is puckered.[2] High conformational energy can inhibit the rapid nucleation required for crystal growth, favoring the disordered liquid state (oil).

Module 2: Solvent System Selection

Do not use a single solvent. This molecule requires a Binary Solvent System to balance the lipophilic tosyl group and the polar azetidine amine.

Recommended Solvent Architectures
System ClassSolvent Pair (Solvent / Anti-Solvent)Ratio (v/v)Mechanism of ActionBest For...
Class A (Standard) Ethyl Acetate / n-Heptane 1:3 to 1:5Charge Balance: EtOAc dissolves the sulfonamide; Heptane forces lattice formation via lipophilic exclusion.Initial attempts; removing non-polar impurities.
Class B (H-Bonding) Isopropanol (IPA) / Water 9:1 to 4:1Protic Assembly: Water acts as a strong anti-solvent for the tosyl group while IPA maintains amine solubility.Stubborn oils; final polishing for high purity.
Class C (High Solvency) DCM / MTBE 1:4Solubility Drop: DCM breaks aggregates; MTBE (Methyl tert-butyl ether) induces precipitation gently.Material that is "gummy" or has high residual solvent.[1][3]

Critical Warning: Avoid chlorinated solvents (like Chloroform) as the primary crystallization medium if possible; they often form stable solvates with sulfonamides that are difficult to dry.

Module 3: The "De-Oiling" Protocol

If your product has already oiled out, do not cool it further. Cooling an oil freezes it into a glass, not a crystal. Follow this thermodynamic reset loop.

Step-by-Step Recovery Workflow
  • The Re-Dissolution:

    • Heat the mixture to near reflux until the oil fully re-dissolves.

    • Correction: If the oil does not dissolve at reflux, you have a solvency deficiency . Add the "Good Solvent" (e.g., Ethyl Acetate) dropwise until homogeneous.

  • The "Cloud Point" Approach:

    • Add the "Anti-Solvent" (e.g., Heptane) dropwise at high temperature until a faint, persistent turbidity (cloudiness) appears.

    • Immediately add 1-2 drops of the Good Solvent to clear the solution back to transparent.

  • Seeding (The Critical Step):

    • Cool the clear solution slowly to approx. 40–45°C.

    • Add Seed Crystals: If you have any solid material (even crude), add a tiny amount now.

    • No Seeds? Scratch the inner glass wall with a glass rod at the liquid interface.[1][3] This provides high-energy nucleation sites.

  • The Isothermal Hold:

    • Do not crash cool. Hold the temperature at 35–40°C for 1–2 hours.

    • Observation: You must see turbidity turn into distinct particulates. If it turns back to oil, reheat and add more Good Solvent.[1][3]

  • Slow Cooling:

    • Once particles are visible, cool to Room Temperature at a rate of 10°C per hour.

    • Finally, cool to 0°C (ice bath) for 30 minutes to maximize yield.

Module 4: Visualization of Logic
Figure 1: Troubleshooting the "Oiling Out" Phenomenon

This decision tree guides you through the physical observation of the flask.

CrystallizationLogic Start Dissolve Crude in Hot Good Solvent (e.g., EtOAc) Check1 Is solution clear at Reflux? Start->Check1 AddSolvent Add more Good Solvent Check1->AddSolvent No (Undissolved) AddAnti Add Anti-Solvent (Heptane) until Turbid Check1->AddAnti Yes AddSolvent->Check1 ClearIt Add drops of Good Solvent to clear turbidity AddAnti->ClearIt Cool1 Cool to 40°C ClearIt->Cool1 Seed SEEDING STEP (Critical) Cool1->Seed Wait Isothermal Hold (1 hour) Seed->Wait Check2 Observation? Wait->Check2 Oil Oiling Out (Liquid Droplets) Check2->Oil Droplets form Crystals Precipitate (Solid Particles) Check2->Crystals Solids form Reheat Reheat to Reflux (Reset System) Oil->Reheat Too Supersaturated SlowCool Cool to RT -> 0°C Crystals->SlowCool Reheat->AddSolvent Dilute Mixture Filter Isolate Product SlowCool->Filter

Caption: Decision matrix for managing Liquid-Liquid Phase Separation (LLPS) during sulfonamide crystallization.

Module 5: Impurity Management (The Hidden Variable)

Impurity profile heavily dictates crystallization success. For 3-(tosylamino)azetidine, two specific impurities often inhibit crystal growth:

  • Residual Tosyl Chloride (TsCl):

    • Symptom:[1][3][4][5][6][7] Strong smell, sticky precipitate.

    • Removal: Before crystallization, wash the organic layer with 1M NaOH (if the azetidine ring N is protected) or 10% Na2CO3 . TsCl hydrolyzes to the water-soluble tosylate salt.

  • Ring-Opened Polymeric Byproducts:

    • Symptom:[1][3][4][6][7] Gummy residue that never solidifies.

    • Removal: These are highly polar. A silica plug filtration (eluting with 50% EtOAc/Hexane) prior to crystallization is highly recommended to remove these oligomers.

Frequently Asked Questions (FAQ)

Q1: The oil solidified into a hard chunk at the bottom. Can I save it? A: Yes. This is "crashing out." Add a small amount of fresh solvent (e.g., Methanol), heat gently to break the chunk, and apply sonication to turn the chunk into a fine powder. Then, heat-cycle this slurry. The powder will act as its own seed.

Q2: My yield is low (<50%). Where is the product? A: It is likely in the mother liquor. Sulfonamides have moderate solubility in EtOAc.

  • Fix: Concentrate the mother liquor to half volume and repeat the cooling process (Second Crop).

  • Fix: Switch to IPA/Water . The high polarity of water forces the hydrophobic tosyl group out of solution more effectively than heptane.

Q3: Can I use Ether/Petroleum Ether? A: Not recommended. Diethyl ether is too volatile and often leads to rapid evaporation and skin formation (crust) rather than bulk crystallization. Use MTBE or Heptane as safer, higher-boiling alternatives.

References
  • BenchChem Technical Support. (2025).[1][3][8] Technical Support Center: Recrystallization of Sulfonamide Products. Retrieved from 1

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Standard text on LLPS and oiling out mechanisms).
  • Anderson, N. G. (2012). Practical Process Research & Development. Academic Press.
  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles. Retrieved from 2

  • ResearchGate Community. (2022).[4] How to recrystallize an oily compound after column chromatography? Retrieved from 4

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: Structural Elucidation of Tosyl-Azetidine Regioisomers via 1H NMR

This guide provides a technical analysis of the 1H NMR spectral characteristics of N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide , focusing on distinguishing this target pharmacophore from its common regioisomer, 1-((4...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the 1H NMR spectral characteristics of N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide , focusing on distinguishing this target pharmacophore from its common regioisomer, 1-((4-methylphenyl)sulfonyl)azetidin-3-amine .

Executive Summary: The Regiochemical Challenge

In medicinal chemistry, the azetidine ring is a high-value scaffold for rigidifying amine pharmacophores.[1] However, synthesizing sulfonamido-azetidines presents a critical regiochemical challenge: distinguishing between the Target (C3-functionalized sulfonamide) and the Alternative (N1-functionalized sulfonamide) .

  • The Product (Target): N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide.[2] (Sulfonamide attached to C3; Ring Nitrogen is a secondary amine).

  • The Alternative (Isomer): 1-((4-methylphenyl)sulfonyl)azetidin-3-amine. (Sulfonamide attached to N1; C3 is a primary amine).

This guide compares the "analytical performance" of 1H NMR in resolving these isomers, demonstrating that DMSO-d6 is the superior solvent system for validating the target structure via Scalar Coupling (


) analysis.

Experimental Protocol: The Self-Validating System

To ensure reproducibility and spectral resolution of the exchangeable protons (NH), the following protocol is mandatory. Chloroform-d (


) is not recommended  due to rapid proton exchange and peak broadening caused by azetidine ring puckering.
Reagents & Parameters
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS.

    • Why: Stabilizes the sulfonamide N-H bond, slowing exchange rates to reveal the critical doublet splitting.

  • Concentration: 5–10 mg in 0.6 mL.

  • Temperature: 298 K (25°C).

  • Pulse Sequence: zg30 (30° pulse angle) or equivalent.

  • Relaxation Delay (d1):

    
     2.0 seconds (Essential for accurate integration of the aromatic vs. aliphatic ratio).
    
  • Scans (ns): 16–32 (Sufficient for S/N > 50:1).

Deep Dive Analysis: The Target Spectrum

Compound: N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide (HCl Salt form assumed for stability).

The Diagnostic "Fingerprint"

The confirmation of the target structure relies on the connectivity of the Sulfonamide NH to the C3-Methine proton.

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
Azetidinium

9.0 – 9.4Broad Singlet2H-Ring nitrogen protons (if salt). Disappears with

.
Sulfonamide

8.1 – 8.3 Doublet (d) 1H ~7–8 Hz CRITICAL PROOF. Couples to C3-H.
Aromatic (Tosyl) 7.72Doublet (d)2H8.2 HzOrtho to Sulfonyl.
Aromatic (Tosyl) 7.41Doublet (d)2H8.2 HzMeta to Sulfonyl.
C3-Methine (

)
4.15 – 4.25Multiplet (m)1H-Deshielded by Sulfonamide N.
C2/C4-Methylene (

)
3.80 – 4.00Multiplet (m)4H-Broadened by ring puckering/ammonium.
Tosyl Methyl (

)
2.42Singlet (s)3H-Characteristic benzylic methyl.
Structural Causality[4][5]
  • The Sulfonamide Doublet: In DMSO-d6, the sulfonamide proton (

    
    ) is acidic but hydrogen-bonded to the solvent. It appears as a sharp doublet at ~8.2 ppm. This doublet collapses to a singlet upon broad-band decoupling of the C3-H, proving the NH is attached to the carbon backbone, not the ring nitrogen. 
    
  • The Roofing Effect: The azetidine ring protons (C2/C4) often appear as complex second-order multiplets (AA'BB' system) rather than simple triplets due to the rigid ring strain and puckering dynamics.

Comparative Analysis: Target vs. Alternative

The primary risk in synthesis is obtaining the N-tosylated isomer (1-tosylazetidin-3-amine).

Comparison Table: Key Spectral Differentiators
FeatureTarget Product (C3-NH-Ts)Alternative Isomer (N1-Ts)Diagnostic Utility
NH Signal Doublet @ ~8.2 ppm (Sulfonamide)Broad Singlet @ ~1.5–2.0 ppm (Free Amine)High. The Sulfonamide NH is far downfield; Primary amine is upfield.
NH Coupling Couples to C3-H No coupling (Exchange broadened)Definitive. Proves attachment point.
C2/C4 Protons ~3.8–4.0 ppm (if HCl salt)~3.5–3.7 ppm (distinct roofing)Medium. N-Tosyl group creates strong anisotropy on ring protons.
C3 Proton ~4.2 ppm (Deshielded by NH-Ts)~3.4–3.6 ppm (Shielded by

)
Medium. C3 is more upfield in the amine isomer.

Visualization: Decision Logic & Structure[1]

NMR_Analysis Start Crude Product 1H NMR (DMSO-d6) Check_NH Analyze Region 7.8 - 8.5 ppm Start->Check_NH Branch_Doublet Sharp Doublet Found? (J ~ 8Hz) Check_NH->Branch_Doublet Result_Target TARGET CONFIRMED N-(azetidin-3-yl)-sulfonamide (NH couples to C3-H) Branch_Doublet->Result_Target Yes (Doublet present) Check_Ring Check Ring Protons (3.5 - 4.5 ppm) Branch_Doublet->Check_Ring No (Absent/Broad) Result_Isomer ALTERNATIVE IDENTIFIED 1-tosylazetidin-3-amine (No downfield NH doublet) Check_Ring->Result_Isomer C3-H Upfield (<3.6ppm)

Caption: Logic flow for distinguishing the target C3-sulfonamide from the N-sulfonyl regioisomer using 1H NMR.

References

  • MDPI. (2022). Synthesis and Characterization of N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide. (Provides comparative spectral data for Tosyl-NH-alkyl environments).

  • National Institutes of Health (PubChem). N-(azetidin-3-yl)methanesulfonamide hydrochloride. (Structural confirmation of the C3-sulfonamide core).

  • ChemRxiv. (2016). A Single-Step Synthesis of Azetidine-3-amines. (Detailed NMR shifts for azetidine ring protons in 1-substituted vs unsubstituted systems).

  • University of Colorado Boulder. Characteristic Proton NMR Chemical Shifts. (General reference for Sulfonamide NH and Amine shift ranges).

Sources

Comparative

Comparative Guide: MS Fragmentation Profiling of N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide

This guide outlines the mass spectrometry fragmentation characteristics of N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide , a critical building block in medicinal chemistry.[1][2] It compares the target compound’s perfo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the mass spectrometry fragmentation characteristics of N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide , a critical building block in medicinal chemistry.[1][2] It compares the target compound’s performance and spectral signature against its most common regioisomer, providing a robust framework for structural validation.[2]

[1][2]

Executive Summary

N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide (often referred to as N-Tosyl-3-aminoazetidine) is a functionalized heterocycle frequently used as a scaffold in drug discovery.[1][2] Its structural integrity is defined by the sulfonamide attachment to the exocyclic amine at the C3 position of the azetidine ring.

A common analytical challenge is distinguishing this compound from its regioisomer, 1-(4-methylbenzenesulfonyl)azetidin-3-amine , where the tosyl group is attached to the ring nitrogen.[1][2] This guide details the specific fragmentation pathways (ESI-MS/MS) that differentiate these isomers, providing a self-validating protocol for researchers.

Structural Analysis & Ionization Physics

The molecule consists of two distinct domains governing its fragmentation:

  • The Tosyl Group (4-methylbenzenesulfonyl): A stable aromatic system that acts as a charge retainer.[1][2]

  • The Azetidine Ring: A strained four-membered heterocycle prone to ring-opening fragmentation.[1][2]

Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (+ve) is the industry standard for this class of compounds.[1] The basic secondary amine on the azetidine ring (in the target compound) or the primary amine (in the isomer) serves as the primary protonation site (


).
Theoretical Monoisotopic Mass
  • Formula:

    
    
    
  • Exact Mass: 226.0776 Da[1][2]

  • Precursor Ion

    
    :  m/z 227.085[1]
    

Comparative Fragmentation Analysis

The core distinction lies in the stability of the azetidine ring relative to the sulfonamide bond.

A. The Target: N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide

In this structure, the azetidine ring nitrogen is unsubstituted (or protonated).[1][2] The sulfonamide bond is exocyclic.[2]

  • Primary Pathway (S-N Cleavage): The sulfonamide bond is relatively labile under Collision Induced Dissociation (CID).[1] Cleavage generates the stable Tosyl cation (m/z 155) and the neutral azetidin-3-amine.[1][2]

  • Secondary Pathway (Tropylium Formation): The m/z 155 ion further fragments to release

    
     (64 Da), yielding the Tropylium ion (m/z 91) , a hallmark of tosyl groups.
    
  • Diagnostic Feature: The azetidine ring remains intact in the neutral loss or forms low-mass fragments (e.g., m/z 56/57) that are often below the low-mass cutoff of trap instruments.[1][2]

B. The Alternative: 1-(4-methylbenzenesulfonyl)azetidin-3-amine

Here, the tosyl group protects the ring nitrogen.[1][2]

  • Ring Stabilization: The electron-withdrawing sulfonyl group on the ring nitrogen stabilizes the ring against protonation-induced opening compared to the free amine.[1][2]

  • Amine Loss: The exocyclic primary amine is prone to loss as ammonia (

    
    , -17 Da), a pathway less favored in the target compound where the amine is sulfonylated.
    
Quantitative Comparison Table
FeatureTarget Compound (Exocyclic-Ts)Isomer (Ring-Ts)Causality
Precursor (m/z) 227.08227.08Identical elemental composition.[1][2]
Base Peak (CID) m/z 155 (Tosyl Cation)m/z 155 or m/z 210 Target cleaves at exocyclic S-N; Isomer may lose

(17 Da) first.[1][2]
Diagnostic Ion m/z 155

91
(High Intensity)
m/z 210 (

)
Isomer has a free primary amine capable of neutral loss.[1][2]
Ring Fragment Low intensity / Not observedm/z 56 (Azetidine ring)Ring-N-Tosyl bond is stronger than Exocyclic-N-Tosyl.[1][2]

Visualizing the Fragmentation Pathway

The following diagram illustrates the specific fragmentation tree for the target compound, highlighting the "Charge Retention" mechanism that leads to the dominant m/z 155 and 91 peaks.

FragmentationPathway Precursor Precursor [M+H]+ m/z 227.08 (Protonated Azetidine N) Transition S-N Bond Cleavage (CID Activation) Precursor->Transition Collision Energy TosylCation Tosyl Cation [C7H7SO2]+ m/z 155.02 Transition->TosylCation Charge Retention on Sulfonyl NeutralAmine Neutral Loss: Azetidin-3-amine (72 Da) Transition->NeutralAmine Tropylium Tropylium Ion [C7H7]+ m/z 91.05 TosylCation->Tropylium -SO2 (Rearrangement) SO2 Neutral Loss: SO2 (64 Da) TosylCation->SO2 Phenyl Phenyl Cation [C6H5]+ m/z 77.04 Tropylium->Phenyl -CH2 (Ring Contraction)

Figure 1: ESI-MS/MS fragmentation tree of N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide showing the dominant sulfonyl-based ion series.[1][2]

Experimental Protocol: Self-Validating Identification

To ensure data trustworthiness, follow this step-by-step workflow. This protocol includes a "Isomer Discrimination Check" to rule out the ring-sulfonated impurity.[1][2]

Materials
  • Instrument: LC-QTOF or LC-Orbitrap (High Resolution is preferred for formula confirmation).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).[1]

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL of 50:50 MeOH:H2O.

    • Dilute to 1 µg/mL (approx 4 µM) for direct infusion or LC injection.[1][2]

  • Source Optimization (ESI+):

    • Spray Voltage: 3.5 kV.[1][2]

    • Capillary Temp: 300°C.[1][2]

    • Note: Avoid excessive source fragmentation (in-source CID) by keeping cone voltage moderate (20-30V).[1][2]

  • MS/MS Acquisition (Data Dependent):

    • Select precursor m/z 227.08 .[1][2]

    • Apply Stepped Collision Energy (NCE): 20, 35, 50. This ensures capture of both labile (S-N cleavage) and stable (Tropylium) fragments.[1][2]

  • Data Validation (The "Decision Gate"):

    • Check 1 (Tosyl Signature): Do you see m/z 155 and m/z 91 ?

      • Yes: Tosyl group present.[1][2][3][4]

      • No: Incorrect synthesis.[1][2]

    • Check 2 (Isomer Discrimination): Look for m/z 210 (

      
      ).[1][2]
      
      • Present (>10%): Suspect 1-tosylazetidin-3-amine (Isomer).[1][2] The primary amine in the isomer loses ammonia easily.[2]

      • Absent (<1%): Confirms Target Structure (Secondary sulfonamide does not lose NH3 easily).[1][2]

Comparison of Analytical Techniques

While ESI-MS/MS is the gold standard, other techniques offer alternative insights.[2]

TechniqueSuitabilityKey AdvantageLimitation
ESI-MS/MS (CID) High Differentiates isomers via fragmentation rules (e.g., NH3 loss).[1][2]Requires reference standards for absolute certainty if spectra are complex.[1][2]
EI-MS (GC-MS) Medium Provides "fingerprint" spectra; hard ionization yields rich structural data.[1][2]Requires derivatization (e.g., acetylation) as the polar sulfonamide is not volatile.
NMR (1H) High Definitive structural proof.[1][2] Azetidine ring protons shift significantly depending on N-substitution.[1][2]Low sensitivity; requires mg-scale sample (vs ng for MS).[1][2]

References

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 2008.[2][5] Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Isomeric differentiation of chloroanilines by gas chromatography-mass spectrometry. European Journal of Mass Spectrometry, 2016.[1][2][3] Available at: [Link]

Sources

Validation

Difference in reactivity between 3-aminoazetidine and 3-aminopyrrolidine derivatives

The following guide objectively compares the reactivity, physicochemical properties, and experimental handling of 3-aminoazetidine versus 3-aminopyrrolidine derivatives. Executive Summary: The "Azetidine Switch" In moder...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide objectively compares the reactivity, physicochemical properties, and experimental handling of 3-aminoazetidine versus 3-aminopyrrolidine derivatives.

Executive Summary: The "Azetidine Switch"

In modern drug discovery, replacing a 5-membered pyrrolidine ring with a 4-membered azetidine ring—often termed the "Azetidine Switch" —is a strategic bioisosteric replacement used to optimize DMPK (Drug Metabolism and Pharmacokinetics) properties.

While 3-aminopyrrolidine is a robust, conformationally flexible scaffold, 3-aminoazetidine offers a distinct profile:[1]

  • Lower Lipophilicity (LogD): The higher polarity of the azetidine ring typically reduces LogD, improving solubility and metabolic stability.

  • Vector Realignment: The puckered conformation of azetidine alters the exit vector of the 3-amino substituent, potentially accessing new binding pockets.

  • Reactivity Constraints: The significant ring strain (~26 kcal/mol) of azetidine introduces stability risks (ring-opening) not present in the unstrained pyrrolidine (~6 kcal/mol).

This guide details the reactivity differences driven by these structural factors.

Physicochemical & Structural Comparison

The reactivity differences between these two scaffolds are fundamentally driven by ring strain and hybridization effects .[2]

Table 1: Comparative Physicochemical Profile
Feature3-Aminoazetidine 3-Aminopyrrolidine Implication for Reactivity
Ring Size 4-membered5-memberedAzetidine is highly strained.
Ring Strain ~26 kcal/mol~6 kcal/molAzetidine is susceptible to ring-opening nucleophilic attack.[2]
Conformation Puckered (Butterfly)Envelope / TwistAzetidine is more rigid; substituents are pseudo-equatorial/axial.[2]
Basicity (Ring N) pKa ~11.3 (Parent)*pKa ~11.3 (Parent)Similar basicity for alkyl derivatives, but N-aryl azetidines are significantly less basic than N-aryl pyrrolidines due to poor lone-pair delocalization.
Basicity (Exocyclic N) pKa ~10.6 (Primary amine)pKa ~10.6 (Primary amine)Inductive effect of the ring N (if protonated) is stronger in azetidine due to proximity (2 bonds vs 3 bonds).
Hybridization (Ring N) Increased s-charactersp³Azetidine N lone pair has more s-character (to accommodate 90° bond angles), affecting nucleophilicity.

*Note: While parent ring pKa values are similar, N-functionalized derivatives often show divergent basicity.[1][2] For example, N-aryl azetidines are often 1-2 pKa units lower than N-aryl pyrrolidines.[1]

Reactivity Profile & Stability

A. Nucleophilicity of the Exocyclic Amine (N3)
  • 3-Aminopyrrolidine: The exocyclic amine behaves as a standard primary amine. It is highly nucleophilic and unhindered.[2]

  • 3-Aminoazetidine: The exocyclic amine is also nucleophilic, but the puckered ring conformation can create subtle steric shielding depending on the N1-substituent.

    • Experimental Insight: In reductive aminations, 3-aminoazetidine often reacts slower than 3-aminopyrrolidine due to the rigid trajectory required for the incoming electrophile.

B. Acid Stability & Ring Opening

This is the most critical differentiator.[2]

  • Pyrrolidine: Thermodynamically stable.[2] Resistant to strong acids (HCl, H₂SO₄, TFA) and high temperatures.[1]

  • Azetidine: Metastable.[2]

    • Risk Factor: Under strongly acidic conditions (protonation of Ring N) AND in the presence of a nucleophile (e.g., Cl⁻, solvent, or intramolecular heteroatom), the azetidine ring can undergo acid-catalyzed ring opening to form acyclic products (e.g., γ-chloropropylamines).[1]

    • Intramolecular Trap: If the 3-amino group is functionalized with a pendant nucleophile (e.g., an amide oxygen or carbonyl), acid treatment can trigger an intramolecular attack, cleaving the ring.[1]

Diagram 1: Reactivity & Stability Pathways

ReactivityPathways Start_Azet N-Substituted 3-Aminoazetidine Cond_Acid Strong Acid (HCl/TFA) + Nucleophile (Nu-) Start_Azet->Cond_Acid Start_Pyrr N-Substituted 3-Aminopyrrolidine Start_Pyrr->Cond_Acid Prod_Salt Stable Ammonium Salt Cond_Acid->Prod_Salt Standard Behavior Cond_Acid->Prod_Salt Kinetic Control Prod_Open Ring-Opened Product (Acyclic) Cond_Acid->Prod_Open Thermodynamic Sink (Risk)

Caption: Comparative stability under acidic conditions. Pyrrolidines form stable salts, while azetidines carry a risk of ring opening.[1]

Experimental Protocols: Selective Functionalization

When working with 3-aminoazetidine , standard protocols must be modified to prevent degradation.[1][2] Below is a validated workflow for selective functionalization.

Protocol: Selective Amide Coupling of 3-Aminoazetidine

Objective: Couple a carboxylic acid to the exocyclic amine (N3) of tert-butyl 3-aminoazetidine-1-carboxylate without degrading the scaffold.

Materials:
  • Substrate: 1-Boc-3-aminoazetidine (CAS: 193269-17-1)

  • Reagents: HATU (1.1 eq), DIPEA (3.0 eq), Carboxylic Acid (1.0 eq)[1]

  • Solvent: DMF or DCM (Anhydrous)

Step-by-Step Methodology:
  • Activation (Pre-complexation):

    • Dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL).

    • Add HATU (1.1 mmol) and DIPEA (1.5 mmol). Stir at 0°C for 15 minutes.

    • Why? Pre-activating the acid minimizes the time the free amine is exposed to potential side reactions.

  • Coupling:

    • Add 1-Boc-3-aminoazetidine (1.0 mmol) and the remaining DIPEA (1.5 mmol).

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Note: Unlike pyrrolidine, which tolerates heating to 60°C to force sluggish reactions, do not heat azetidine coupling reactions above 40°C unless necessary, to avoid thermal degradation or Boc-deprotection side pathways.[1]

  • Workup (Crucial Difference):

    • Pyrrolidine: Standard acid wash (1M HCl) is acceptable to remove excess DIPEA.[2]

    • Azetidine: Avoid strong acid washes. Use saturated NH₄Cl or Citric Acid (10% aq) instead of HCl.[2]

    • Reasoning: A strong HCl wash can locally protonate the azetidine ring nitrogen (even if Boc-protected, trace deprotection can occur), leading to ring opening.[1]

  • Deprotection (The "Danger Zone"):

    • To remove the N1-Boc group:

    • Preferred: TFA/DCM (1:4 v/v) at 0°C for 30 mins, then immediately concentrate in vacuo without heating.

    • Avoid: HCl in Dioxane/MeOH with heating. This is the #1 cause of azetidine batch failure (formation of 1,3-dichloropropane derivatives).

Decision Framework: When to Use Which?

Use the following logic to determine the appropriate scaffold for your medicinal chemistry program.

Diagram 2: Scaffold Selection Logic

DecisionTree cluster_caveat Caveat Start Start: Scaffold Selection Q1 Is Metabolic Stability (Cl_int) Low? Start->Q1 Q2 Is LogD too High (>3.0)? Q1->Q2 No Res_Azet Use 3-Aminoazetidine (Low Lipophilicity, Rigid) Q1->Res_Azet Yes (Azetidine often reduces N-dealkylation) Res_Pyrr Use 3-Aminopyrrolidine (Robust, Standard) Q2->Res_Pyrr No Q2->Res_Azet Yes (Lowers LogD by ~0.5-1.0 units) Warning Warning: Azetidine requires gentler deprotection conditions.

Caption: Decision logic for implementing the "Azetidine Switch" in lead optimization.

References

  • Lowe, D. (2016).[2] The Azetidine Switch. In the Pipeline (Science Translational Medicine). [Link]

  • Kalgutkar, A. S., et al. (2011).[1][2] Azetidines as Bioisosteres of Pyrrolidines: Effects on Metabolic Stability and Physicochemical Properties. Journal of Medicinal Chemistry, 54(16), 5820-5835.[1] [Link]

  • Couty, F., & Drouillat, B. (2016).[1][2] Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes. The Journal of Organic Chemistry, 81(15), 6307-6319.[1] [Link]

  • West, F. G., & Bott, T. M. (2012).[1][2] Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223-264.[1] [Link]

  • Sirvent, J. A., et al. (2014).[1][2] Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. European Journal of Organic Chemistry, 2014(11), 2312–2321.[1] [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide

For laboratory professionals engaged in cutting-edge research and development, the responsible management of chemical reagents is not merely a regulatory formality but a cornerstone of a robust safety culture and environ...

Author: BenchChem Technical Support Team. Date: February 2026

For laboratory professionals engaged in cutting-edge research and development, the responsible management of chemical reagents is not merely a regulatory formality but a cornerstone of a robust safety culture and environmental stewardship. This guide provides a detailed, procedural framework for the safe disposal of N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide, a compound that, due to its composite structure of an azetidine ring and a sulfonamide group, necessitates careful handling and a well-defined end-of-life protocol. This document is structured to provide clarity and actionable intelligence, ensuring that every step, from initial handling to final disposal, is conducted with the highest degree of safety and compliance.

Hazard Assessment and Chemical Profile

A thorough understanding of a compound's potential hazards is the foundation of any safe handling and disposal procedure. While a specific, comprehensive safety data sheet (SDS) for N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide is not always readily available, a hazard assessment can be extrapolated from the known risks associated with its primary functional groups: the azetidine moiety and the sulfonamide group.

  • Azetidine Derivatives: The four-membered azetidine ring system can impart biological activity and potential reactivity. Azetidine itself is known to be flammable and can cause burns[1]. Derivatives can be irritating to the skin, eyes, and respiratory system[2]. Therefore, N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide should be handled as a potential irritant and sensitizer.

  • Sulfonamides: This class of compounds is widely used in pharmaceuticals. While therapeutic in some contexts, in a laboratory setting, they should be treated as potentially hazardous chemicals. Some sulfonamides are categorized as skin, eye, and respiratory irritants[3][4].

Given these characteristics, N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide should be presumed to be a hazardous substance requiring disposal as regulated chemical waste.

Personal Protective Equipment (PPE) and Handling

Prior to handling N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile) inspected before use.To prevent direct skin contact, which could lead to irritation or allergic reactions[2][5].
Eye Protection Tightly fitting safety goggles or a face shield.To protect the eyes from splashes or airborne particles of the compound, which are likely to be irritating[2][4].
Body Protection A laboratory coat must be worn at all times.To protect skin and personal clothing from contamination.
Respiratory Protection All handling should be conducted within a certified chemical fume hood.To prevent inhalation of any dust or aerosols, which may cause respiratory tract irritation[2][4].
Spill Management Protocol

In the event of a spill, a swift and systematic response is critical to mitigate exposure and prevent environmental contamination.

  • Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the immediate area. Restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood, to disperse any airborne particulates[2].

  • Containment: Use an inert absorbent material, such as vermiculite, sand, or spill pads, to contain the spill[2]. For a solid, you may dampen the material with a suitable solvent like 60-70% ethanol to prevent dust generation during cleanup[6].

  • Collection: Carefully collect the absorbed material and any contaminated debris into a designated, sealable hazardous waste container[2]. Use non-sparking tools if a solvent was used.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide" and associated hazards.

Step-by-Step Disposal Procedure

The disposal of N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide must adhere to institutional policies and national regulations, such as those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[7][8].

Step 1: Waste Identification and Segregation

  • Categorization: This compound should be classified as a non-halogenated organic solid waste.

  • Segregation: It is crucial to collect waste containing this compound in a dedicated container, separate from other waste streams like halogenated solvents, sharps, or aqueous waste. Mixing incompatible chemicals can lead to dangerous reactions[7].

Step 2: Container Selection and Labeling

  • Container: Use a chemically compatible, leak-proof container with a secure lid. The container must be in good condition, free from damage or deterioration[7].

  • Labeling: The container must be clearly and accurately labeled. The label must include the words "Hazardous Waste," the full chemical name "N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide," and an indication of the hazards (e.g., "Irritant")[9][10].

G Figure 1: Waste Labeling Protocol A Generate Waste B Select Compatible, Leak-Proof Container A->B C Affix Hazardous Waste Label B->C D Clearly Write: 'Hazardous Waste' C->D E Add Full Chemical Name: 'N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide' C->E F Indicate Hazards (e.g., 'Irritant') C->F G Store in Satellite Accumulation Area F->G

Caption: Waste container labeling workflow.

Step 3: Accumulation and Storage

  • Satellite Accumulation Area (SAA): The properly labeled waste container should be stored in a designated SAA, which is at or near the point of generation and under the control of laboratory personnel[9].

  • Storage Conditions: Keep the container tightly closed except when adding waste. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[3][11].

Step 4: Final Disposal

  • Institutional EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

  • Recommended Disposal Method: The preferred method for the disposal of this type of organic compound is high-temperature incineration in a licensed facility equipped with appropriate emission controls[8]. This ensures the complete destruction of the molecule, preventing its release into the environment. Do not dispose of this chemical down the drain or in regular trash[7].

G Figure 2: Disposal Decision Workflow Start Waste Generated: N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide IsSolid Is the waste solid? Start->IsSolid SolidWaste Collect in designated solid hazardous waste container. IsSolid->SolidWaste Yes IsLiquid Is the waste a solution? IsSolid->IsLiquid No Label Label container as 'Hazardous Waste' with full chemical name. SolidWaste->Label LiquidWaste Collect in designated liquid organic waste container. IsLiquid->LiquidWaste Yes ContactEHS Contact EHS for pickup. IsLiquid->ContactEHS No (Consult EHS) LiquidWaste->Label Store Store in SAA. Label->Store Store->ContactEHS End Disposal by licensed waste contractor (Incineration). ContactEHS->End

Caption: Decision workflow for proper disposal.

Regulatory Compliance

All laboratories generating hazardous waste in the United States are subject to EPA regulations under RCRA. Facilities are categorized as Very Small Quantity Generators (VSQG), Small Quantity Generators (SQG), or Large Quantity Generators (LQG), each with specific requirements for storage time limits, documentation, and reporting[9][10]. It is imperative that all personnel are trained on these requirements and that the institution maintains compliance. Academic laboratories may be eligible for alternative requirements under Subpart K of the RCRA regulations, which offers more flexibility for managing laboratory waste[12].

By adhering to this comprehensive disposal protocol, researchers, scientists, and drug development professionals can ensure the safe management of N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide, protecting themselves, their colleagues, and the environment.

References

  • Safe Disposal of 3-(Cyclohexanesulfonyl)azetidine: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Laboratory Waste Management: The New Regulations. MedLab Magazine.
  • Regulation of Laboratory Waste. American Chemical Society.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.
  • Safe Disposal of 2-Chloroquinoline-6-sulfonamide: A Procedural Guide. Benchchem.
  • Navigating the Disposal of N,N-Dimethylphenothiazine-2-sulphonamide: A Guide for Laboratory Professionals. Benchchem.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • SAFETY DATA SHEET - 4-Acetamidobenzenesulfonyl azide. Fisher Scientific.
  • SAFETY DATA SHEET - Sulfonamide. Fisher Scientific.
  • Proper Disposal of Biphenyl Sulfonamide 1: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • Azetidine Safety Data Sheet. Apollo Scientific.
  • SAFETY DATA SHEET - N-Isopropyl-4-methylbenzenesulfonamide. Fisher Scientific.
  • N-ETHYL-4-METHYLBENZENE SULFONAMIDE. CAMEO Chemicals - NOAA.
  • Azetidin-3-one, N-CBZ protected Safety Data Sheet. Apollo Scientific.
  • SAFETY DATA SHEET - Azetidine. Fisher Scientific.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.